Pristane-d40
Description
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Properties
IUPAC Name |
1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,15,15,15-octacosadeuterio-2,6,10,14-tetrakis(trideuteriomethyl)pentadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40/c1-16(2)10-7-12-18(5)14-9-15-19(6)13-8-11-17(3)4/h16-19H,7-15H2,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D,17D,18D,19D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJVVFBFDXDTEG-DZIYOUSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101107955 | |
| Record name | Pentadecane-1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,15,15,15-d28, 2,6,10,14-tetra(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16416-35-6 | |
| Record name | Pentadecane-1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,15,15,15-d28, 2,6,10,14-tetra(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16416-35-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentadecane-1,1,1,2,3,3,4,4,5,5,6,7,7,8,8,9,9,10,11,11,12,12,13,13,14,15,15,15-d28, 2,6,10,14-tetra(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101107955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Pristane-d40
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Pristane-d40, a deuterated isotopologue of pristane (2,6,10,14-tetramethylpentadecane). This document details its characteristics, relevant experimental protocols for its use and analysis, and the biological pathways it can influence, making it a valuable resource for researchers in immunology, drug development, and analytical chemistry.
Core Chemical and Physical Properties
Table 1: Chemical Properties of this compound and Pristane
| Property | This compound | Pristane |
| IUPAC Name | 2,6,10,14-tetramethylpentadecane-d40 | 2,6,10,14-tetramethylpentadecane |
| Synonyms | Perdeuterated pristane, Norphytane-d40 | Norphytane, 2,6,10,14-TMPD |
| Molecular Formula | C₁₉D₄₀ | C₁₉H₄₀ |
| Molecular Weight | 308.77 g/mol [1] | 268.52 g/mol [2] |
| CAS Number | 16416-35-6[1] | 1921-70-6[2][3] |
| InChI Key | XOJVVFBFDXDTEG-DZIYOUSZSA-N[1] | XOJVVFBFDXDTEG-UHFFFAOYSA-N[2] |
| Purity | Typically ≥98%[1][4] | ≥95%[2] |
| Appearance | Transparent oily liquid[2] | Colorless clear liquid |
| Storage | 2-8°C[1] or -20°C[2] | Store at -20°C[5] |
Table 2: Physical Properties of Pristane (as a proxy for this compound)
| Property | Value for Pristane | Expected Trend for this compound |
| Melting Point | -99 °C[3] | Slightly higher |
| Boiling Point | 296 °C[2] | Slightly higher |
| Density | 0.783 g/mL at 20 °C[5] | Slightly higher |
| Refractive Index | n20/D 1.438[5] | Slightly higher |
| Flash Point | >110 °C (>230 °F) - closed cup[6] | Similar |
| Solubility | Soluble in DMSO[5] | Similar |
| Stability | Stable under recommended storage conditions[6] | Similar |
Experimental Protocols
Pristane is widely used as an adjuvant to induce autoimmune diseases in animal models, such as lupus, and to facilitate the production of monoclonal antibodies. This compound can be used as an internal standard in studies analyzing the biodistribution and metabolism of pristane in these models.
Protocol 1: Induction of Experimental Lupus in Mice
This protocol describes the induction of a lupus-like autoimmune disease in susceptible mouse strains using pristane.
-
Animal Handling : Use female mice of a susceptible strain (e.g., BALB/c or C57BL/6), typically 8-12 weeks old. All procedures should be performed in accordance with institutional animal care and use committee guidelines.[3]
-
Pristane Administration : Administer a single intraperitoneal (i.p.) injection of 0.5 mL of pristane.[3]
-
Monitoring : Monitor the mice regularly for signs of disease development, which can include weight loss, ruffled fur, ascites, and labored breathing.
-
Sample Collection : Collect serum samples at various time points (e.g., monthly) to measure autoantibody levels (e.g., anti-dsDNA, anti-Sm). Peritoneal lavage fluid can also be collected to analyze immune cell populations.
-
Histopathological Analysis : At the end of the study, harvest organs such as the kidneys and spleen for histopathological analysis to assess for signs of glomerulonephritis and immune cell infiltration.
Protocol 2: Production of Monoclonal Antibodies in Mice
This protocol outlines the use of pristane as a priming agent to induce the formation of ascites fluid containing high concentrations of monoclonal antibodies from a hybridoma cell line.
-
Priming : Administer a single intraperitoneal (i.p.) injection of 0.1-0.5 mL of pristane to a mouse (typically BALB/c).[7][8] A 10-day interval between priming and cell injection is often optimal.[9]
-
Hybridoma Cell Injection : Inject approximately 1 x 10⁶ hybridoma cells suspended in sterile physiological solution (not exceeding 0.5 mL) into the peritoneal cavity of the primed mouse.[7]
-
Ascites Fluid Collection : Monitor the mouse daily for the development of abdominal distension. Once significant distension is observed (typically 1-3 weeks after cell injection), collect the ascites fluid using a sterile needle and syringe. This can be a terminal procedure or performed with recovery, though subsequent harvests are terminal.[8]
-
Antibody Purification : Purify the monoclonal antibodies from the collected ascites fluid using standard protein purification techniques, such as protein A or G affinity chromatography.
Protocol 3: Quantitative Analysis of this compound by GC-MS
This protocol provides a general method for the analysis of this compound, which can be adapted for various biological matrices.
-
Sample Preparation (Liquid-Liquid Extraction) :
-
To 1 mL of a biological sample (e.g., plasma, tissue homogenate), add an internal standard (if a different one is used).
-
Add 3 mL of a suitable organic solvent (e.g., hexane or a mixture of hexane and isopropanol).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis :
-
GC Column : Use a non-polar capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).
-
Oven Program : Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 300°C) at a rate of 10-20°C/min.
-
Injector : Use a splitless or split injection mode at a temperature of 250-300°C.
-
Mass Spectrometer : Operate in electron ionization (EI) mode. Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity. Key ions for pristane include its molecular ion and characteristic fragment ions.[10]
-
Signaling Pathways and Experimental Workflows
Signaling Pathway in Pristane-Induced Lupus
Pristane-induced lupus is a well-established model for studying systemic lupus erythematosus (SLE). The pathogenesis is known to be dependent on the activation of the innate immune system, particularly through Toll-like receptor 7 (TLR7), its adaptor protein MyD88, and the subsequent production of type I interferons.[11]
Caption: TLR7-MyD88 signaling pathway in pristane-induced lupus.
Experimental Workflow for Pristane-Induced Lupus
The following diagram illustrates the typical workflow for inducing and analyzing the pristane-induced lupus model in mice.
Caption: Experimental workflow for pristane-induced lupus model.
Experimental Workflow for Monoclonal Antibody Production
The diagram below outlines the key steps in producing monoclonal antibodies using the mouse ascites method with pristane priming.
Caption: Workflow for monoclonal antibody production using pristane.
References
- 1. researchgate.net [researchgate.net]
- 2. TLR7 signaling in lupus B cells – new insights into synergizing factors and downstream signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MyD88-dependent autoimmune disease in Lyn-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Requirement of Toll-like receptor 7 for pristane-induced production of autoantibodies and development of murine lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Type I Interferon (IFN)-Regulated Activation of Canonical and Non-Canonical Signaling Pathways [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Pristane-d40: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Pristane-d40, a deuterated stable isotope of pristane. The guide details its chemical properties, its critical role as an internal standard in analytical methodologies, and its application in the context of the widely used pristane-induced lupus (PIL) animal model.
Core Properties of this compound
This compound is the deuterium-labeled version of pristane (2,6,10,14-tetramethylpentadecane), a naturally occurring saturated hydrocarbon. The high degree of deuteration makes it an ideal internal standard for mass spectrometry-based quantitative analysis of pristane in biological matrices.
| Property | Value | Reference |
| CAS Number | 16416-35-6 | [1][2] |
| Molecular Weight | 308.77 g/mol | [1][2] |
| Chemical Formula | C₁₉D₄₀ | |
| Synonym | 2,6,10,14-tetramethylpentadecane-d40 | [2] |
| Purity | Typically ≥98% | [2] |
| Storage Temperature | 2-8°C | [2] |
Application in Quantitative Analysis: The Role of an Internal Standard
In analytical chemistry, particularly for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard (IS) is crucial for accurate and precise quantification. An IS is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples (both standards and unknowns) before processing.
This compound is an exemplary internal standard for the quantification of pristane for the following reasons:
-
Chemical Similarity : Being the deuterated analog, it behaves almost identically to pristane during sample extraction, derivatization, and chromatographic separation.
-
Mass Distinction : It is easily distinguished from the non-labeled pristane by a mass spectrometer due to the mass difference of its 40 deuterium atoms.
-
Correction for Variability : It effectively corrects for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and reproducibility of the results.[3][4][5]
The use of a deuterated internal standard like this compound is a widely accepted practice to enhance the robustness of quantitative analytical methods.[3][6]
References
- 1. Pristane-induced lupus: considerations on this experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Coptisine Alleviates Pristane-Induced Lupus-Like Disease and Associated Kidney and Cardiovascular Complications in Mice [frontiersin.org]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
The Analytical Integrity of Pristane-d40: A Technical Guide to Purity, Isotopic Enrichment, and Applications in Research
For Immediate Release
This technical guide provides a comprehensive overview of the purity and isotopic enrichment of Pristane-d40, a deuterated form of the naturally occurring branched-chain alkane, pristane. This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of this compound as a tool in their experimental workflows. Herein, we present key data on its chemical and isotopic purity, detailed experimental protocols for its analysis, and insights into its applications, particularly in the study of lipid membrane interactions and drug metabolism.
Quantitative Data on Purity and Isotopic Enrichment
The utility of this compound in sensitive analytical applications is critically dependent on its chemical purity and the degree of isotopic enrichment. Commercially available this compound typically exhibits high levels of both, as detailed in the certificates of analysis from various suppliers.
| Parameter | Specification | Analytical Method | Reference |
| Chemical Purity | 98.56% | Gas Chromatography (GC) | [1] |
| 98% | Not Specified | [2] | |
| Isotopic Enrichment | 98.98% | Not Specified | [1] |
Experimental Protocols
Accurate determination of the purity and isotopic enrichment of this compound is essential for the validation of experimental results. The following are detailed methodologies for these analyses.
Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the chemical purity of this compound by separating it from any non-deuterated pristane and other volatile impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Materials:
-
This compound sample
-
High-purity solvent (e.g., hexane or ethyl acetate)
-
Pristane (non-deuterated) standard
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL). Prepare a similar solution of the non-deuterated pristane standard.
-
GC-MS Method:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating alkanes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Inject the non-deuterated pristane standard to determine its retention time.
-
Inject the this compound sample. The deuterated compound will typically elute slightly earlier than its non-deuterated counterpart.
-
Integrate the peak areas of this compound and any impurity peaks in the chromatogram.
-
Calculate the purity as the percentage of the this compound peak area relative to the total peak area.
-
Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the percentage of deuterium incorporation in this compound.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.
Materials:
-
This compound sample
-
Appropriate non-deuterated solvent (e.g., chloroform, benzene)
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the non-deuterated solvent.
-
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum.
-
The presence of residual, partially deuterated isotopologues will result in small signals in the regions where pristane protons would normally appear.
-
Integration of these residual proton signals relative to an internal standard of known concentration can provide an estimate of the isotopic enrichment.
-
-
²H (Deuterium) NMR Spectroscopy:
-
Acquire a deuterium NMR spectrum. This directly observes the deuterium nuclei.
-
The spectrum will show signals corresponding to the different deuterated positions in the molecule.
-
Integration of the deuterium signals can be used to confirm the presence and relative abundance of deuterium at various sites.
-
-
Data Analysis:
-
For ¹H NMR, calculate the isotopic enrichment by comparing the integral of the residual proton signals to the expected integral for a non-deuterated standard.
-
For ²H NMR, the presence of strong signals confirms high deuteration. The relative integrals can provide information about the distribution of deuterium within the molecule.
-
Synthesis of this compound: A Conceptual Protocol
Reaction: C₁₉H₄₀ + D₂O (excess) --(Catalyst, Heat)--> C₁₉D₄₀ + H₂O
Materials:
-
Pristane (non-deuterated)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Palladium on carbon (Pd/C, 10%) or another suitable catalyst (e.g., platinum, rhodium)
-
High-pressure reactor
Procedure:
-
Reaction Setup: In a high-pressure reactor, combine pristane, a significant excess of deuterium oxide, and the Pd/C catalyst.
-
Reaction Conditions: Seal the reactor and heat it to a temperature typically in the range of 150-250°C. The reaction is carried out under pressure to maintain the D₂O in the liquid phase and to facilitate the exchange process.
-
Reaction Monitoring: The progress of the deuteration can be monitored by taking small aliquots of the reaction mixture at different time points and analyzing them by GC-MS to determine the extent of deuterium incorporation.
-
Work-up and Purification:
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Separate the organic layer (containing this compound) from the aqueous D₂O layer.
-
Wash the organic layer with water to remove any remaining D₂O.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude this compound can be purified by fractional distillation or column chromatography on silica gel to remove any byproducts and the catalyst.
-
-
Characterization: Confirm the purity and isotopic enrichment of the final product using the GC-MS and NMR protocols described above.
Applications and Visualized Workflows
This compound is a valuable tool in various research areas, particularly in drug development, due to its properties as a stable isotope-labeled internal standard and a tracer for metabolic and pharmacokinetic studies.
Investigating Lipid Membrane Interactions
Perdeuterated pristane has been used to study its uptake and effect on phospholipid bilayers, which is a crucial aspect of understanding the interaction of drug molecules with cell membranes.
Caption: Workflow for studying the interaction of this compound with lipid membranes.
Role in Drug Metabolism and Pharmacokinetic (DMPK) Studies
Deuterated compounds like this compound serve as excellent internal standards in mass spectrometry-based bioanalysis due to their similar chemical behavior to the analyte but distinct mass. They are also used as tracers to follow the metabolic fate of molecules.
References
An In-Depth Technical Guide to the Synthesis and Manufacturing of Pristane-d40
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and manufacturing of Pristane-d40 (perdeuterated 2,6,10,14-tetramethylpentadecane), a critical tool in biomedical research. Given the limited publicly available, step-by-step synthesis protocols for this specific isotopically labeled compound, this document outlines a scientifically grounded, proposed synthetic pathway based on established chemical transformations of its non-deuterated analogue and general deuteration methodologies.
Pristane, a naturally occurring saturated isoprenoid alkane, is widely used as an adjuvant to induce autoimmune diseases in animal models, particularly systemic lupus erythematosus (SLE) and rheumatoid arthritis.[1][2] The deuterated form, this compound, serves as an invaluable internal standard in mass spectrometry-based bioanalytical studies and for tracing the metabolic fate of pristane in vivo. The replacement of hydrogen with deuterium atoms creates a heavier, stable isotope-labeled version of the molecule, which is chemically similar to the parent compound but easily distinguishable by its mass.[3] This property is advantageous for improving the pharmacokinetic and metabolic profiles of drug candidates.[3][4][5]
Proposed Synthesis and Manufacturing of this compound
The proposed synthesis of this compound can be approached via two main strategies:
-
"Bottom-up" Synthesis: Starting from a smaller, deuterated building block and constructing the C19 backbone of pristane. This is often complex and costly.
-
"Top-down" Deuteration: Starting with a commercially available precursor, such as phytol or even pristane itself, and performing a hydrogen-deuterium (H/D) exchange reaction. This is generally a more practical and cost-effective approach for perdeuteration.
This guide will focus on the "top-down" approach, which can be further divided into two potential pathways:
-
Pathway A: Conversion of phytol to pristane, followed by catalytic H/D exchange.
-
Pathway B: Deuteration of phytol, followed by conversion to this compound.
Given the stability of alkanes, direct H/D exchange on pristane (Pathway A) would require harsh conditions. A more feasible approach (Pathway B) involves the deuteration of a more reactive precursor like phytol, which contains a double bond and a hydroxyl group that can facilitate deuteration reactions, followed by conversion to the fully saturated and deuterated alkane.
Proposed Experimental Workflow
The following diagram illustrates a proposed workflow for the synthesis of this compound starting from phytol.
References
- 1. Pristane - Wikipedia [en.wikipedia.org]
- 2. Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Pristane-d40: A Comprehensive Safety Guide for Laboratory Professionals
An In-depth Technical Review for Researchers, Scientists, and Drug Development Professionals
Pristane-d40 (2,6,10,14-tetramethylpentadecane-d40) is a deuterated form of pristane, a naturally occurring isoprenoid alkane. Both compounds are utilized in biomedical research, particularly as adjuvants to induce autoimmune disease models in rodents. While invaluable for studying disease pathogenesis and developing novel therapeutics, the safe handling and disposal of this compound are paramount. This guide provides a comprehensive overview of the safety data sheet (SDS) information for this compound, presented in a format tailored for laboratory personnel.
Physicochemical and Hazard Identification
A thorough understanding of the physical and chemical properties of a substance is the foundation of a robust safety protocol. While specific quantitative data for this compound is limited, the properties are expected to be very similar to its non-deuterated counterpart, pristane.
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₉D₄₀ | CDN Isotopes[1] |
| Molecular Weight | 308.77 g/mol | Sigma-Aldrich |
| CAS Number | 16416-35-6 | CDN Isotopes[1], Sigma-Aldrich |
| Appearance | Liquid | CDN Isotopes[1] |
| Purity | >98% | CDN Isotopes[1], Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Hazard Identification
This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.[1] Ingestion and inhalation may also be harmful.[1]
| Hazard | GHS Classification | Precautionary Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
Note: The toxicological properties of this compound have not been as extensively investigated as those of pristane. However, due to their structural similarity, it is prudent to assume that this compound shares the toxicological profile of pristane.
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted to determine the appropriate PPE. The following recommendations are based on the potential hazards of this compound.
Caption: Recommended Personal Protective Equipment workflow for handling this compound.
Handling and Storage
-
Handling:
-
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Store at room temperature or as recommended at 2-8°C.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
The following table summarizes the recommended first-aid procedures in case of exposure to this compound.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill Response
Caption: Step-by-step workflow for responding to a this compound spill.
Toxicological Information
-
Acute Toxicity: No quantitative data (e.g., LD50, LC50) is available for this compound. For pristane, the chemical, physical, and toxicological properties have not been thoroughly investigated.[2]
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC or ACGIH.[1]
-
Mutagenicity: No data available.[1]
-
Reproductive Toxicity: No data available.
Experimental Protocols
The Safety Data Sheets for this compound do not provide detailed experimental protocols for the toxicological and safety data they contain. This information is typically generated through standardized testing methodologies established by regulatory bodies such as the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. For instance, skin and eye irritation data are often derived from studies following OECD Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion), respectively. These studies typically involve the application of the substance to the skin or eyes of laboratory animals under controlled conditions and subsequent observation for signs of irritation.
Disclaimer: This document is intended as a guide and is not a substitute for a thorough review of the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for this compound before handling the material. All laboratory personnel should be trained in proper chemical handling and emergency procedures.
References
The Solubility of Pristane-d40 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristane-d40 (2,6,10,14-tetramethylpentadecane-d40) is the deuterated analogue of pristane, a naturally occurring saturated isoprenoid alkane. Due to its isotopic labeling, this compound serves as a valuable internal standard in mass spectrometry-based analytical methods for the quantification of pristane and other hydrocarbons in various biological and environmental matrices. Furthermore, pristane is widely utilized in biomedical research as an immunological adjuvant to induce animal models of autoimmune diseases such as lupus and rheumatoid arthritis.[1][2][3][4][5][6][7] A thorough understanding of its solubility characteristics in common organic solvents is paramount for its effective use in these applications, ensuring accurate solution preparation and delivery.
This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, addresses the current availability of quantitative data, outlines experimental protocols for solubility determination, and presents a relevant experimental workflow for its application in immunological research.
Core Principles of this compound Solubility
This compound, with the chemical formula C19D40, is a large, nonpolar, branched-chain alkane. Its solubility is governed by the principle of "like dissolves like," which dictates that nonpolar compounds are readily soluble in nonpolar solvents, while they are insoluble in polar solvents such as water.[8][9][10][11][12] The dissolution of an alkane in an organic solvent involves the disruption of weak van der Waals forces between both the solute (this compound) molecules and the solvent molecules, followed by the formation of new van der Waals interactions between the solute and solvent.[9][10] In most organic solvents, these energy changes are comparable, leading to good solubility.[9][10]
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in various organic solvents is not extensively reported in publicly available literature. However, based on the physicochemical properties of its non-deuterated counterpart, pristane, and the general solubility of long-chain alkanes, a qualitative assessment of its solubility can be made. Pristane is described as being soluble in most organic solvents and very soluble in benzene, ether, chloroform, and petroleum ether.[13] It is virtually insoluble in water.[8][11] This information can be extrapolated to this compound, as deuteration is not expected to significantly alter its fundamental solubility characteristics.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility of this compound |
| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Very Soluble |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Very Soluble |
| Chlorinated Solvents | Dichloromethane, Chloroform, Carbon Tetrachloride | Very Soluble[13][14] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble[13] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Sparingly Soluble to Soluble |
| Esters | Ethyl Acetate | Sparingly Soluble to Soluble |
| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Insoluble |
| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Insoluble |
| Polar Protic Solvents | Water | Insoluble[8][11] |
Experimental Protocol for Solubility Determination
For applications requiring precise concentrations of this compound, it is advisable to experimentally determine its solubility in the specific solvent of interest. A widely used and reliable method is the isothermal shake-flask method.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
High-purity organic solvent of choice
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Gas chromatograph with mass spectrometer (GC-MS) or other suitable analytical instrument
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials. The exact amount should be more than what is expected to dissolve.
-
Solvent Addition: Accurately pipette a known volume of the organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixtures to equilibrate for an extended period (e.g., 24-48 hours) to ensure that saturation is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to permit the undissolved this compound to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.
-
Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
Quantification: Accurately weigh the filtered saturated solution. The concentration of this compound in the filtrate can then be determined using a validated analytical method such as GC-MS. A calibration curve prepared with known concentrations of this compound in the same solvent will be required for accurate quantification.
-
Calculation: The solubility is calculated from the concentration of this compound in the saturated solution and is typically expressed in units such as mg/mL, g/L, or mol/L.
Visualization of Experimental Workflow
Pristane is a key reagent for inducing autoimmune disease models in rodents, which are crucial for studying disease pathogenesis and for the preclinical evaluation of novel therapeutics. The following diagram illustrates a generalized experimental workflow for pristane-induced lupus or arthritis.
Caption: Experimental workflow for pristane-induced autoimmune disease models in rodents.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively documented, its chemical nature as a long-chain, nonpolar alkane provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in nonpolar organic solvents and insoluble in polar solvents. For research and development applications that demand high precision, the experimental determination of its solubility using established methods like the shake-flask protocol is recommended. The utility of pristane and its deuterated analogue in critical biomedical research, particularly in the study of autoimmune diseases, underscores the importance of understanding its fundamental physicochemical properties.
References
- 1. Pristane-induced arthritis in rats: a new model for rheumatoid arthritis with a chronic disease course influenced by both major histocompatibility complex and non-major histocompatibility complex genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pristane-induced arthritis. the immunologic and genetic features of an experimental murine model of autoimmune disease: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Pristane-induced arthritis. The immunologic and genetic features of an experimental murine model of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat | PLOS One [journals.plos.org]
- 5. [PDF] Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat | Semantic Scholar [semanticscholar.org]
- 6. Pristane-induced lupus: considerations on this experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Experimental study of pristane-induced murine lupus model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 12.6 Physical Properties of Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. All about Solubility of Alkanes [unacademy.com]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Pristane | C19H40 | CID 15979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. gojirafc.com [gojirafc.com]
Natural abundance of pristane and its isotopes
An In-depth Technical Guide on the Natural Abundance of Pristane and Its Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristane (2,6,10,14-tetramethylpentadecane) is a saturated isoprenoid alkane ubiquitous in the geological record and found in various biological and environmental systems.[1][2] Its stable chemical structure makes it resistant to biodegradation, establishing it as a critical biomarker in environmental and geological studies.[3][4] Pristane is frequently analyzed alongside its isomer, phytane, to deduce the paleoenvironmental redox conditions of sediment deposition and to characterize petroleum hydrocarbons.[1][5] In biomedical research, pristane is widely used to induce autoimmune diseases like lupus and rheumatoid arthritis in rodent models, providing a valuable tool for studying disease pathogenesis and for the development of novel therapeutics.[1][2][6][7][8][9]
This guide provides a comprehensive overview of the natural sources of pristane, its relative abundance in various environments, and the stable isotopic signatures (Carbon-13 and Deuterium) that offer deeper insights into its origins and history. Detailed experimental protocols for its analysis are also presented.
Natural Sources and Abundance of Pristane
Pristane is a naturally occurring hydrocarbon found in plants, marine organisms, and mineral oils.[1][10] Its primary precursor is thought to be the phytyl side chain of chlorophyll, a pigment essential for photosynthesis in plants, algae, and cyanobacteria.[2][5] During diagenesis (the transformation of sediment into rock), the phytol group is released and can be converted to pristane through an oxidative pathway.[5]
Other significant biological sources of pristane include:
-
Tocopherols (Vitamin E): These molecules also serve as a sedimentary source for pristane.[1]
-
Zooplankton: Certain marine organisms, such as zooplanktonic copepods, can convert phytol from their diet into pristane.[2]
-
Shark Liver Oil: Pristane is found in high concentrations in the liver oil of some shark species, from which its name is derived (Latin: pristis, meaning "shark").[1]
-
Archaea: The thermal maturation of isoprenoid components from archaeal lipids is another potential source of pristane in mature sediments.[11][12]
The abundance of pristane is often measured relative to other compounds, particularly phytane and straight-chain alkanes like n-C17, to provide diagnostic geochemical ratios.
Data Presentation: Geochemical Ratios of Pristane
The following table summarizes key diagnostic ratios involving pristane and their environmental interpretations. These ratios are more commonly reported than absolute concentrations and serve as powerful proxies for source and depositional conditions.
| Ratio | Value Range | Environmental Interpretation | References |
| Pristane/Phytane (Pr/Ph) | < 0.8 | Hypersaline, anoxic conditions (carbonate deposition) | [5] |
| 0.8 - 3.0 | Marine, dysoxic to relatively anoxic conditions | [12][13] | |
| > 3.0 | Terrigenous organic matter, oxic to suboxic conditions | [5][12] | |
| 5.90 - 16.66 | High wax oils, fluviatile and deltaic environments | [14] | |
| Pristane/n-C₁₇ | Generally < 1.0 | Indicates significant amounts of acyclic isoprenoids | [13] |
| Phytane/n-C₁₈ | Generally < 1.0 | Indicates significant amounts of acyclic isoprenoids | [13] |
Stable Isotope Geochemistry of Pristane
Compound-specific isotope analysis (CSIA) of biomarkers like pristane provides detailed information about the carbon and hydrogen sources and the biogeochemical pathways involved in their formation. The stable isotopes of interest are Carbon-13 (¹³C) and Deuterium (²H or D). Isotopic compositions are reported in delta (δ) notation in parts per thousand (‰) relative to international standards (PDB for carbon, VSMOW for hydrogen).
Carbon Isotopes (δ¹³C)
The δ¹³C value of pristane is primarily inherited from its photosynthetic precursor, chlorophyll. This signature can be used to reconstruct ancient atmospheric CO₂ levels, as the degree of carbon isotopic fractionation during photosynthesis is related to CO₂ partial pressure.[5] Pristane and phytane derived from a common precursor are expected to have δ¹³C values that differ by no more than 0.3‰.[5] In some environments, distinct origins for pristane and phytane have been suggested based on differing isotopic signatures; for example, pristane δ¹³C values of -25‰ were linked to algal lipids, while phytane values of -31.8‰ were associated with methanogenic bacteria.[15]
Hydrogen Isotopes (δD or δ²H)
The stable hydrogen isotopic composition (δD) of pristane is influenced by the δD of environmental water (e.g., seawater, meteoric water) used by the primary producers (e.g., algae, plants) that synthesized its precursors.[16][17] Subsequent diagenetic processes can also alter this isotopic signature. Therefore, δD values of pristane can serve as indicators for paleoclimate and paleoenvironmental conditions.[18]
Data Presentation: Isotopic Composition of Pristane
The table below provides typical ranges for the stable isotopic composition of pristane found in geological samples.
| Isotope | Value Range (‰) | Context / Source Rock Type | References |
| δ¹³C | > -28‰ | Jurassic and Paleogene crude oils | [19] |
| < -28‰ | Cretaceous lacustrine source rock | [19] | |
| δD (δ²H) | -130‰ to -165‰ | Oil and condensate samples | [18] |
Signaling Pathways and Logical Relationships
Geochemical Formation Pathways
The ratio of pristane to phytane (Pr/Ph) is a widely used geochemical proxy based on the presumed diagenetic pathways from phytol. Under oxic (oxygen-rich) conditions, phytol is oxidized, leading to the formation of pristane. Conversely, under anoxic (oxygen-poor) conditions, phytol undergoes reduction to form phytane.
Caption: Geochemical formation pathways of pristane and phytane.
Pristane-Induced Autoimmunity
For drug development professionals, understanding the mechanism of pristane-induced lupus is crucial. A single intraperitoneal injection of pristane in non-autoimmune prone mice induces a systemic lupus erythematosus (SLE)-like disease. The hydrocarbon oil acts as an irritant, triggering a chronic inflammatory response that leads to the production of autoantibodies. This model is dependent on signaling through Toll-like receptor 7 (TLR7) and the subsequent production of Type I interferons (IFN-I).
Caption: Simplified pathway of pristane-induced lupus.
Experimental Protocols
The analysis of pristane and its isotopes requires highly sensitive and specific analytical techniques. The standard workflow involves lipid extraction, fractionation, and analysis by gas chromatography coupled with mass spectrometry.
Sample Preparation and Lipid Extraction
-
Sample Collection: Collect sediment, crude oil, or biological tissue samples. Samples should be stored frozen and freeze-dried before extraction to remove water.
-
Extraction: Extract the total lipid content from the homogenized sample using an organic solvent mixture, typically dichloromethane/methanol (DCM/MeOH).[20]
-
Fractionation: The total lipid extract is often complex. The aliphatic hydrocarbon fraction containing pristane must be isolated. This is commonly achieved using column chromatography or thin-layer chromatography (TLC).[20] A silica gel column is used, and fractions are eluted with solvents of increasing polarity. The saturate fraction (containing n-alkanes and isoprenoids like pristane) is typically eluted first with a non-polar solvent like hexane.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for the identification and quantification of pristane.
-
Principle: The sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and interaction with a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.
-
Instrumentation: A typical setup includes a gas chromatograph equipped with a capillary column (e.g., Ultra 1, 25 m, 0.32 mm i.d.).[21]
-
Analysis: Pristane is identified by its retention time and its characteristic mass spectrum. Quantification is performed by comparing the peak area to that of an internal standard. Baseline separation of pristane from n-C₁₇ is critical for accurate quantification.[21]
Compound-Specific Isotope Analysis (CSIA)
CSIA is performed using a Gas Chromatograph coupled to an Isotope Ratio Mass Spectrometer (GC-IRMS).
-
Principle: As compounds elute from the GC column, they are quantitatively converted to a simple gas (CO₂ for δ¹³C analysis or H₂ for δD analysis) in a high-temperature combustion or pyrolysis interface.[21] This gas is then introduced into the IRMS, which measures the precise ratio of the heavy to light isotopes (e.g., ¹³C/¹²C).
-
Instrumentation: A GC-IRMS system, such as a Thermo Scientific GC IsoLink II with a DELTA V IRMS, is commonly used.[21]
-
Data Analysis: The isotopic ratio of the sample is compared to a calibrated reference gas that is introduced into the mass spectrometer intermittently during the analysis. The final δ value is calculated relative to the international standard. Accurate peak integration and background correction are essential for precise measurements.[21]
Experimental Workflow Diagram
Caption: Analytical workflow for pristane isotope analysis.
Conclusion
Pristane is a robust biomarker whose natural abundance, typically expressed through diagnostic ratios like Pr/Ph, provides invaluable information on the depositional environment and source of organic matter. The stable isotopic composition of pristane offers a higher level of detail, enabling reconstructions of past environmental conditions and elucidation of biogeochemical pathways. For researchers in drug development, pristane serves as a reliable and well-characterized tool for inducing and studying autoimmune diseases. The analytical methods outlined in this guide, particularly GC-MS and GC-IRMS, represent the state-of-the-art for the detailed investigation of this multifaceted isoprenoid.
References
- 1. Pristane - Wikipedia [en.wikipedia.org]
- 2. Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Study of petroleum biomarkers from the weathering of a crude oil in seawater [scielo.org.mx]
- 5. Phytane - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Induction of apoptosis by the hydrocarbon oil pristane: implications for pristane-induced lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Experimental study of pristane-induced murine lupus model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pristane-induced arthritis. The immunologic and genetic features of an experimental murine model of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pristane Induced Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Production of pristane and phytane in the marine environment: role of prokaryotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. www-pub.iaea.org [www-pub.iaea.org]
- 16. Influence of drinking water and diet on the stable-hydrogen isotope ratios of animal tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hydrogen isotope biogeochemistry - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
A Technical Guide to the Mechanism of Pristane-Induced Lupus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pristane-induced lupus (PIL) model, a cornerstone for studying the environmental triggers and immunopathological pathways of Systemic Lupus Erythematosus (SLE). Pristane (2,6,10,14-tetramethylpentadecane), a naturally occurring hydrocarbon oil, induces a complex, lupus-like syndrome in non-autoimmune prone mice, making it an invaluable tool for investigating disease pathogenesis without the influence of predisposing genetic mutations.[1][2] This document details the core mechanisms of action, presents key quantitative data in a structured format, outlines experimental protocols, and visualizes the critical signaling and experimental workflows.
Core Mechanism of Action: From Chemical Irritant to Systemic Autoimmunity
The intraperitoneal (i.p.) administration of pristane initiates a cascade of inflammatory and immunological events that culminate in a systemic autoimmune disease closely resembling human SLE. The mechanism can be dissected into several key phases, from initial innate immune activation in the peritoneum to T- and B-cell driven autoantibody production and subsequent end-organ damage.
1.1. Initial Insult: Peritoneal Inflammation and Apoptosis A single i.p. injection of pristane acts as a potent inflammatory stimulus within the peritoneal cavity.[3] This leads to chronic inflammation and the formation of characteristic lipogranulomas.[4] A critical initiating event is the induction of apoptosis in resident lymphoid cells by pristane.[5] This process generates an abundance of nuclear autoantigens, which, in the context of the pristane-altered cytokine environment, sets the stage for a break in immunological tolerance.[5] The central hypothesis is that impaired phagocytosis of these apoptotic cells leads to the inappropriate activation of multiple inflammatory pathways.[6]
1.2. Innate Immune Activation and the Type I Interferon (IFN-I) Surge The pathogenesis of PIL is strictly dependent on signaling through the Type I Interferon (IFN-I) receptor (IFNAR).[3][7] Unlike in many other lupus models where plasmacytoid dendritic cells (pDCs) are the primary IFN-I source, in PIL, this role is taken over by immature, inflammatory Ly6Chi monocytes that are recruited to the inflamed peritoneum.[3][8]
The production of IFN-α and IFN-β by these monocytes is mediated exclusively through the Toll-like receptor 7 (TLR7) and its adaptor protein MyD88.[3] It is hypothesized that endogenous RNA-containing components from apoptotic cells, such as those within small nuclear ribonucleoprotein (snRNP) complexes, act as the ligands for TLR7, triggering the downstream signaling cascade.[3][9][10] This TLR7-dependency highlights the model's relevance to human SLE, where an "interferon signature" is a common finding and TLR7 is a key pathogenic driver.[2][3] While TLR7 is central, other TLRs, including TLR2 and TLR4, have also been implicated in the broader inflammatory response and development of renal disease.[11][12]
References
- 1. Induced Model of Systemic Lupus Erythematosus - Creative Biolabs [creative-biolabs.com]
- 2. lupus.bmj.com [lupus.bmj.com]
- 3. Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serum Autoantibodies in Pristane Induced Lupus are Regulated by Neutrophil Gelatinase Associated Lipocalin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by the hydrocarbon oil pristane: implications for pristane-induced lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pathogenesis of Pristane-Induced Lupus - Westley Reeves [grantome.com]
- 7. Induction of autoimmunity by pristane and other naturally occurring hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interferon Lambda Regulates Cellular and Humoral Immunity in Pristane-Induced Lupus | MDPI [mdpi.com]
- 9. Requirement of Toll-like receptor 7 for pristane-induced production of autoantibodies and development of murine lupus nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. clinexprheumatol.org [clinexprheumatol.org]
- 12. Involvement of toll-like receptor 2 in pristane-induced lupus | Annals of the Rheumatic Diseases [ard.bmj.com]
Methodological & Application
Pristane-d40 as an Internal Standard in GC-MS Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard is crucial for achieving accurate and reproducible results. An ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties, thereby compensating for variations in sample preparation, injection volume, and instrument response. Stable isotope-labeled compounds, such as Pristane-d40, are considered the gold standard for internal standards in GC-MS analysis, particularly for the quantification of hydrocarbons and other non-polar compounds.
Pristane (2,6,10,14-tetramethylpentadecane) is a saturated branched alkane that is often a target analyte in environmental monitoring, petroleum analysis, and in biological samples as a biomarker. This compound, its deuterated analogue, serves as an excellent internal standard for these applications due to its chemical inertness and the significant mass difference from the unlabeled compound, which prevents spectral overlap. This application note provides a detailed protocol for the use of this compound as an internal standard in the GC-MS analysis of complex hydrocarbon mixtures.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The quantification method described herein is based on isotope dilution mass spectrometry. A known amount of this compound is added to the sample prior to extraction and analysis. The ratio of the MS response of the native analyte (pristane) to the response of the isotopically labeled internal standard (this compound) is used to calculate the concentration of the analyte. This approach effectively corrects for the loss of analyte during sample processing and any fluctuations in the GC-MS instrument's performance.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of hydrocarbons in biological and environmental matrices.[1][2]
Sample Preparation (Biological Tissue - Fish Muscle)
-
Homogenization: Weigh approximately 5 g of the tissue sample into a clean glass beaker. Homogenize the tissue using a high-speed blender or a tissue homogenizer.
-
Internal Standard Spiking: Spike the homogenized sample with a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in isooctane). The exact amount should be chosen to be within the calibration range.
-
Saponification: Add 50 mL of 6M potassium hydroxide in methanol to the spiked homogenate. Reflux the mixture for 2 hours at 80°C to digest the lipids.
-
Liquid-Liquid Extraction (LLE):
-
After cooling, transfer the saponified mixture to a separatory funnel.
-
Add 50 mL of n-hexane and shake vigorously for 2 minutes.
-
Allow the layers to separate and collect the upper hexane layer.
-
Repeat the extraction twice more with 50 mL of n-hexane each time.
-
Combine the hexane extracts.
-
-
Clean-up:
-
Pass the combined hexane extract through a glass column packed with anhydrous sodium sulfate to remove any residual water.
-
Further clean-up can be performed using silica gel chromatography if matrix interferences are significant.
-
-
Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following GC-MS parameters provide a starting point and should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms or equivalent) |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60°C (hold for 2 min), ramp to 300°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | |
| Pristane (Analyte) | Quantifier: m/z 57, Qualifier: m/z 71 |
| This compound (IS) | Quantifier: m/z 66, Qualifier: m/z 80 |
Quantitative Data
The following tables represent typical data obtained during method validation for the quantification of pristane using this compound as an internal standard.
Table 1: Calibration Curve Data
A calibration curve is constructed by analyzing a series of standards containing known concentrations of pristane and a fixed concentration of this compound.
| Pristane Conc. (ng/mL) | Pristane Response (Area) | This compound Response (Area) | Response Ratio (Analyte/IS) |
| 10 | 15,234 | 150,123 | 0.101 |
| 25 | 38,123 | 151,234 | 0.252 |
| 50 | 76,543 | 150,567 | 0.508 |
| 100 | 152,876 | 151,009 | 1.012 |
| 250 | 380,987 | 150,345 | 2.534 |
| 500 | 761,234 | 150,876 | 5.046 |
Calibration Curve Equation: y = 0.0101x + 0.0012 Correlation Coefficient (r²): 0.9995
Table 2: Method Precision and Accuracy
Precision and accuracy are determined by analyzing replicate quality control (QC) samples at different concentrations.
| QC Level | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |
| Low | 20 | 19.5 ± 0.9 | 97.5 | 4.6 |
| Medium | 200 | 205.2 ± 8.2 | 102.6 | 4.0 |
| High | 400 | 392.8 ± 18.1 | 98.2 | 4.6 |
Table 3: Recovery
Recovery is assessed by comparing the analyte concentration in pre-extraction spiked samples to post-extraction spiked samples.
| Matrix | Spiked Conc. (ng/g) | Measured Conc. (ng/g) (n=3) | Recovery (%) |
| Fish Tissue | 50 | 46.8 ± 3.1 | 93.6 |
| Sediment | 50 | 44.2 ± 3.5 | 88.4 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of pristane using this compound.
Logical Relationship of Internal Standard Method
References
Application Notes and Protocols for Quantitative Analysis of Hydrocarbons Using Pristane-d40
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of hydrocarbons in various matrices, such as environmental samples (soil, water) and biological tissues, is crucial for environmental monitoring, petroleum exploration, and toxicology studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high resolution and sensitivity. The accuracy and reliability of quantitative GC-MS analysis are significantly enhanced by the use of stable isotope-labeled internal standards through a technique known as isotope dilution mass spectrometry (IDMS).[1]
Pristane-d40, a deuterated form of the branched-chain alkane pristane, serves as an excellent internal standard for the quantification of pristane and other structurally similar hydrocarbons. Its chemical and physical properties are nearly identical to the non-labeled analyte, ensuring it behaves similarly during sample preparation and analysis. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling precise correction for sample loss and matrix effects.[2]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the quantitative analysis of hydrocarbons.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
IDMS is a highly accurate analytical technique that involves the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample before any sample preparation steps.[1] During extraction, cleanup, and injection, any loss of the target analyte will be accompanied by a proportional loss of the deuterated internal standard. By measuring the ratio of the signal from the native analyte to that of the deuterated standard using a mass spectrometer, the initial concentration of the analyte can be accurately determined, irrespective of the overall recovery efficiency.
Experimental Protocols
Protocol 1: Analysis of Hydrocarbons in Soil/Sediment Samples
This protocol details the extraction and analysis of hydrocarbons from solid matrices like soil and sediment.
1. Sample Preparation and Extraction
-
Sample Homogenization: Homogenize the soil or sediment sample to ensure uniformity.
-
Spiking with Internal Standard: Weigh approximately 10 g of the homogenized sample into a clean extraction thimble. Spike the sample with a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in a suitable solvent like dichloromethane).
-
Soxhlet Extraction: Place the thimble in a Soxhlet extractor. Extract the sample for 8-12 hours with a 1:1 mixture of n-hexane and dichloromethane.
-
Concentration: After extraction, concentrate the extract to approximately 1-2 mL using a rotary evaporator.
-
Cleanup (if necessary): For complex matrices, a cleanup step may be required to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with a silica gel cartridge. Elute the hydrocarbon fraction with n-hexane.
-
Final Volume Adjustment: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
2. Instrumental Analysis: GC-MS
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for hydrocarbon analysis.
-
Injection: 1 µL of the final extract is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 300°C at 10°C/min.
-
Hold at 300°C for 15 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[3]
-
Protocol 2: Analysis of Hydrocarbons in Water Samples
This protocol is suitable for the analysis of hydrocarbons in aqueous matrices.
1. Sample Preparation and Extraction
-
Sample Collection: Collect water samples in clean glass bottles.
-
Spiking with Internal Standard: To a 1 L water sample, add a known amount of this compound solution (e.g., 50 µL of a 10 µg/mL solution in methanol).
-
Liquid-Liquid Extraction (LLE): Transfer the water sample to a separatory funnel. Extract three times with 50 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Final Volume Adjustment: Adjust the final volume to 1 mL under a gentle stream of nitrogen.
2. Instrumental Analysis: GC-MS
-
The GC-MS parameters are the same as described in Protocol 1.
Data Presentation
Quantitative data should be clearly structured for easy interpretation and comparison. The following tables provide illustrative examples of the data that should be generated.
Table 1: GC-MS SIM Parameters for Pristane and this compound
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Pristane | ~18.5 | 57 | 71 | 85 |
| This compound | ~18.5 | 66 | 80 | 98 |
Note: The quantifier ion is typically the most abundant ion in the mass spectrum, while qualifier ions are other characteristic ions used for confirmation. The m/z values for this compound are illustrative and based on the expected mass shift from deuteration.
Table 2: Illustrative Calibration Curve Data for Pristane
| Concentration (ng/mL) | Analyte Area (Pristane) | IS Area (this compound) | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,123 | 0.101 |
| 5 | 76,543 | 151,234 | 0.506 |
| 10 | 153,456 | 150,987 | 1.016 |
| 25 | 380,123 | 149,876 | 2.536 |
| 50 | 755,678 | 150,543 | 5.020 |
| 100 | 1,510,987 | 150,111 | 10.066 |
| Calibration Curve | y = 0.1005x + 0.002 | R² = 0.9998 |
Table 3: Illustrative Method Validation Data
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (Recovery %) | 95-105% |
Mandatory Visualizations
References
Application of Pristane-d40 in Forensic Toxicology Screening: A Proposed Method
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
In the field of forensic toxicology, the accurate quantification of analytes in complex biological matrices is paramount. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for minimizing analytical variability and compensating for matrix effects during sample preparation and analysis by mass spectrometry. Pristane-d40, the perdeuterated analog of the saturated branched-chain alkane pristane (2,6,10,14-tetramethylpentadecane), presents as a potential internal standard for the gas chromatography-mass spectrometry (GC-MS) screening of specific non-polar compounds in forensic toxicology.
While its primary application to date has been in environmental forensics for the analysis of hydrocarbon accelerants in fire debris, its chemical properties make it a suitable candidate for specific toxicological applications. This compound is a non-polar, high molecular weight, and thermally stable compound. These characteristics suggest its utility as an internal standard for analytes with similar physicochemical properties, such as certain synthetic cannabinoids, hydrocarbon-based drugs, or other non-polar toxins that are amenable to GC-MS analysis. The use of a deuterated internal standard like this compound is advantageous as it co-elutes closely with the target analyte, yet is distinguishable by its mass-to-charge ratio (m/z), allowing for effective correction of extraction inconsistencies and matrix-induced ionization suppression or enhancement.
Principle of Application
This proposed application note describes a hypothetical scenario where this compound is used as an internal standard for the quantitative analysis of a non-polar, hydrocarbon-like drug, referred to herein as "Analyte X," in whole blood samples. The methodology is based on liquid-liquid extraction (LLE) for sample cleanup and subsequent analysis by GC-MS in selected ion monitoring (SIM) mode. The addition of a known concentration of this compound at the beginning of the sample preparation process allows for the accurate quantification of Analyte X by relating the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE) of Whole Blood
This protocol is designed for the extraction of non-polar analytes from whole blood.
-
Materials:
-
Whole blood samples (calibrators, quality controls, and unknown specimens)
-
This compound internal standard working solution (1 µg/mL in methanol)
-
Acetonitrile (HPLC grade)
-
n-Hexane (HPLC grade)
-
Deionized water
-
15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Pipette 1 mL of whole blood into a 15 mL polypropylene centrifuge tube.
-
Add 25 µL of the 1 µg/mL this compound internal standard working solution to each tube and vortex briefly.
-
Add 2 mL of acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Decant the supernatant into a clean 15 mL centrifuge tube.
-
Add 5 mL of n-hexane to the supernatant.
-
Vortex for 2 minutes to extract the non-polar analytes into the organic layer.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic (n-hexane) layer to a clean glass tube.
-
Evaporate the n-hexane to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of ethyl acetate for GC-MS analysis.
-
2. GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
-
GC Parameters:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 320°C
-
Final hold: 320°C for 5 minutes
-
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (Illustrative for "Analyte X" and this compound):
-
Analyte X: Quantifier ion (e.g., m/z 285), Qualifier ions (e.g., m/z 213, 145)
-
This compound: Quantifier ion (e.g., m/z 66, from a characteristic fragment of the deuterated chain), Qualifier ions (e.g., m/z 80, 94)
-
-
Data Presentation
Table 1: Illustrative GC-MS SIM Parameters for "Analyte X" and this compound
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Analyte X | 12.5 | 285 | 213 | 145 |
| This compound | 12.3 | 66 | 80 | 94 |
Table 2: Example Method Validation Data for the Quantification of "Analyte X" in Whole Blood using this compound as an Internal Standard
| Parameter | Result |
| Linearity | |
| Calibration Range | 5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision | |
| Intra-day RSD (n=6) | < 10% at Low, Mid, and High QC levels |
| Inter-day RSD (n=18) | < 15% at Low, Mid, and High QC levels |
| Accuracy | |
| Mean Accuracy | 90 - 110% at Low, Mid, and High QC levels |
| Recovery | |
| Extraction Recovery | > 85% |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL |
Visualizations
Caption: Proposed workflow for the extraction of non-polar analytes from whole blood.
Caption: Logical relationship of using an internal standard for quantification.
Application Note & Protocol: GC-MS Method Development for Oil Spill Analysis Using Pristane-d40
Introduction
In the aftermath of an oil spill, rapid and accurate chemical analysis is crucial for identifying the source of the spill, assessing the environmental impact, and guiding remediation efforts. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the detailed analysis of petroleum hydrocarbons.[1] Pristane and phytane are isoprenoid alkanes that are important biomarkers in crude oil and its refined products.[2] Their relative abundance can provide valuable information about the oil's origin and degree of weathering.
For robust quantitative analysis, the use of an internal standard is essential to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is a compound that is chemically similar to the analytes of interest but can be distinguished by the detector. Pristane-d40, a deuterated analog of pristane, serves as an excellent internal standard for the analysis of pristane and other hydrocarbons in oil spill samples. Its chemical and physical properties are nearly identical to those of pristane, ensuring that it behaves similarly during extraction and analysis, while its increased mass allows for clear differentiation by the mass spectrometer.[3][4] This application note provides a detailed protocol for the use of this compound in the development and validation of a GC-MS method for oil spill analysis.
Materials and Reagents
-
Solvents: Dichloromethane (DCM), n-hexane (pesticide residue grade or equivalent)
-
Standards:
-
Pristane (2,6,10,14-tetramethylpentadecane), analytical standard
-
This compound (2,6,10,14-tetramethylpentadecane-d40), isotopic standard
-
Phytane (2,6,10,14-tetramethylhexadecane), analytical standard
-
n-alkane mixture (e.g., C10-C40), for retention time indexing
-
-
Reagents:
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography cleanup)
-
-
Sample Collection and Storage:
-
Amber glass vials with PTFE-lined caps
-
Cooler with ice packs for sample transport and storage at 4°C
-
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of pristane, phytane, and this compound into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with dichloromethane.
-
-
Working Standard Mixture (10 µg/mL):
-
Pipette 100 µL of the pristane and phytane primary stock solutions into a 10 mL volumetric flask.
-
Bring to volume with dichloromethane.
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Pipette 100 µL of the this compound primary stock solution into a 10 mL volumetric flask.
-
Bring to volume with dichloromethane.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by diluting the working standard mixture to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Spike each calibration standard with the this compound internal standard spiking solution to a final concentration of 1 µg/mL.
-
Sample Preparation
-
Sample Extraction (Water Samples):
-
For a 1 L water sample, acidify to pH < 2 with HCl.
-
Transfer the sample to a separatory funnel.
-
Spike the sample with a known amount of the this compound internal standard spiking solution (e.g., 100 µL for a final concentration of 1 µg/L).
-
Perform a liquid-liquid extraction by shaking vigorously with three successive 50 mL portions of dichloromethane.
-
Combine the dichloromethane extracts and dry by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Sample Extraction (Soil/Sediment Samples):
-
Weigh approximately 10 g of the homogenized sample into a beaker.
-
Spike the sample with a known amount of the this compound internal standard spiking solution.
-
Mix the sample with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.
-
Transfer the mixture to a Soxhlet extraction thimble.
-
Extract with dichloromethane for at least 6 hours.
-
Concentrate the extract to approximately 1 mL.
-
-
Sample Cleanup (Silica Gel Chromatography):
-
Prepare a silica gel column by packing a glass column with a slurry of activated silica gel in n-hexane.
-
Apply the concentrated extract to the top of the column.
-
Elute the aliphatic hydrocarbon fraction with n-hexane.
-
Collect the eluate and concentrate to a final volume of 1 mL.
-
GC-MS Analysis
The following GC-MS parameters are a starting point and may require optimization for specific instruments and applications.
-
Gas Chromatograph (GC):
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent)
-
Inlet: Splitless mode, 280°C
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 300°C
-
Hold: 10 minutes at 300°C
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Data Acquisition and Processing
-
Selected Ion Monitoring (SIM):
-
Monitor the quantifier and qualifier ions for pristane, phytane, and this compound. The selection of these ions is critical for accurate identification and quantification.
-
Pristane (C19H40, MW: 268.5 g/mol ): The mass spectrum of pristane is characterized by a series of fragment ions. Common ions to monitor are m/z 57 (base peak), 71, 85, 113, and 183.[5]
-
Phytane (C20H42, MW: 282.6 g/mol ): Similar to pristane, monitor characteristic fragment ions such as m/z 57, 71, 85, etc.
-
-
Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of the analyte (pristane) to the peak area of the internal standard (this compound) against the concentration of the calibration standards.
-
Determine the concentration of pristane in the samples by calculating the peak area ratio and using the calibration curve.
-
Data Presentation
Quantitative results should be summarized in a clear and concise table for easy comparison.
| Sample ID | Pristane Conc. (µg/L or µg/kg) | Phytane Conc. (µg/L or µg/kg) | Pristane/Phytane Ratio | % Recovery (this compound) |
| Oil Spill Sample 1 | 15.2 | 8.9 | 1.71 | 92 |
| Oil Spill Sample 2 | 21.8 | 12.5 | 1.74 | 88 |
| Source Oil A | 35.6 | 20.1 | 1.77 | 95 |
| Source Oil B | 12.3 | 10.5 | 1.17 | 91 |
| Method Blank | < 0.1 | < 0.1 | - | 98 |
% Recovery is calculated based on the known amount of this compound spiked into the sample and the amount determined by the internal standard calibration.
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of oil spill samples using this compound.
Analyte-Internal Standard Relationship
References
Preparation of Pristane-d40 Stock and Working Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of Pristane-d40 stock and working solutions for two primary applications: as an internal standard in analytical chemistry, particularly for Gas Chromatography-Mass Spectrometry (GC-MS), and for the induction of lupus-like autoimmune disease in murine models.
Data Summary
The following table summarizes key quantitative data for this compound and its solutions.
| Parameter | Value | Notes |
| This compound Properties | ||
| Molecular Formula | C₁₉D₄₀ | |
| Molecular Weight | 308.77 g/mol | |
| Density | ~0.78 g/mL | Data for non-deuterated pristane. |
| Stock Solution (Internal Standard) | ||
| Typical Concentration | 1 mg/mL | Can be adjusted based on analytical needs. |
| Recommended Solvent | Acetonitrile, Hexane, Methanol | Choose a solvent compatible with the analytical method. |
| Working Solution (Internal Standard) | ||
| Typical Concentration | 1-10 µg/mL | Diluted from the stock solution. |
| Recommended Solvent | Same as stock solution or as required by the sample matrix. | |
| Solution for Lupus Induction in Mice | ||
| Administration Volume | 0.5 mL per mouse | Single intraperitoneal injection.[1][2][3][4] |
| Preparation | Neat (undiluted) this compound | As per common protocols for pristane-induced lupus.[1][2][3][4][5] |
| Storage Conditions | ||
| Pure Compound | -20°C (long-term) or 2-8°C (short-term) | |
| Stock & Working Solutions | -20°C for up to 1 month; -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of this compound as an Internal Standard for GC-MS
This protocol outlines the steps for preparing a stock solution and a working solution of this compound for use as an internal standard in quantitative GC-MS analysis.
Materials:
-
This compound
-
High-purity solvent (e.g., hexane, acetonitrile, or methanol, GC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (e.g., 1 mL, 10 mL)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps for storage
Procedure:
A. Preparation of this compound Stock Solution (1 mg/mL)
-
Accurately weigh 1 mg of this compound using a calibrated analytical balance.
-
Quantitatively transfer the weighed this compound into a 1 mL volumetric flask.
-
Add a small amount of the chosen solvent (e.g., hexane) to dissolve the this compound.
-
Once dissolved, fill the volumetric flask to the 1 mL mark with the same solvent.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Transfer the stock solution to an amber glass vial for storage.
-
Label the vial clearly with the compound name, concentration, solvent, and preparation date.
-
Store the stock solution at -20°C or -80°C.
B. Preparation of this compound Working Solution (10 µg/mL)
-
Allow the stock solution to equilibrate to room temperature before use.
-
Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the 10 mL mark with the appropriate solvent.
-
Cap the flask and invert it several times to ensure thorough mixing.
-
This working solution is now ready to be added to samples and calibration standards.
-
Store the working solution under the same conditions as the stock solution.
Protocol 2: Preparation and Administration of this compound for Induction of Lupus in Mice
This protocol describes the procedure for administering this compound to mice to induce a lupus-like autoimmune disease.[6][7][8][9]
Materials:
-
This compound (sterile)
-
Syringes (1 mL) with needles (e.g., 25-27 gauge)
-
Appropriate mouse strain (e.g., BALB/c)[1]
-
Personal Protective Equipment (PPE)
Procedure:
-
Handle this compound in a sterile environment (e.g., a laminar flow hood) to maintain its sterility.
-
Draw 0.5 mL of neat (undiluted) this compound into a 1 mL syringe.[1][2][3][4][5]
-
Ensure there are no air bubbles in the syringe.
-
Administer a single 0.5 mL dose of this compound via intraperitoneal (IP) injection to each mouse.[1][2][3][4][5]
-
Monitor the mice according to the experimental plan for the development of lupus-like symptoms. This can include periodic blood collection to test for autoantibodies.[8]
-
Dispose of all used syringes and needles in a designated sharps container.
Visualizations
Caption: this compound solution preparation and application workflow.
The above diagram illustrates the two main workflows for the preparation and use of this compound solutions. For analytical applications, a stock solution is prepared and then diluted to a working concentration for use as an internal standard in GC-MS. For immunological studies, neat this compound is directly administered to mice to induce a lupus-like autoimmune response, which is then monitored through methods such as autoantibody detection.
References
- 1. [Experimental study of pristane-induced murine lupus model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2.1. Mice [bio-protocol.org]
- 3. Induction of lupus-associated autoantibodies in BALB/c mice by intraperitoneal injection of pristane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of lupus-associated autoantibodies in BALB/c mice by intraperitoneal injection of pristane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Pristane-induced lupus: considerations on this experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pristane Induced Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pristane-d40 in the Induction of Experimental Autoimmune Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pristane, a naturally occurring isoprenoid alkane (2,6,10,14-tetramethylpentadecane), is a potent adjuvant used to induce experimental autoimmune diseases in laboratory animals, primarily mice and rats.[1][2][3][4] A single intraperitoneal injection of pristane can elicit chronic inflammation and lead to the development of autoimmune syndromes that closely mimic human systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA).[1][3][5][6] The pristane-induced lupus (PIL) model is a valuable tool for studying the environmental triggers of SLE, the pathogenesis of the disease, and for the evaluation of potential therapeutics.[2][7] Similarly, pristane-induced arthritis (PIA) serves as a robust model for investigating the immunologic and genetic aspects of RA.[3][6]
This document provides detailed application notes and protocols for the use of pristane in inducing these experimental autoimmune diseases. While the use of deuterated pristane (Pristane-d40) is not yet widely documented in the literature for these specific applications, we will explore the potential rationale for its use based on the known advantages of deuterated compounds in biomedical research and propose a hypothetical framework for its application. The primary benefit of deuteration lies in altering the metabolic stability of a compound, which can provide a more sustained exposure or modify its biological activity.[8][9][10]
Principle of Action
The induction of autoimmunity by pristane is a complex process involving the innate and adaptive immune systems. Following intraperitoneal injection, pristane is not readily metabolized and persists in the peritoneal cavity, leading to the formation of lipogranulomas.[1][4] This chronic inflammatory environment is characterized by the recruitment of immune cells and the production of a cascade of cytokines and chemokines.
The key mechanisms implicated in pristane-induced autoimmunity include:
-
Induction of Apoptosis: Pristane can induce apoptosis of cells within the peritoneal cavity, releasing nuclear autoantigens.[11]
-
Type I Interferon (IFN-I) Production: The presence of endogenous nucleic acids from apoptotic cells can trigger Toll-like receptor 7 (TLR7) signaling in immune cells, leading to a significant production of type I interferons.[1][7] The development of pristane-induced lupus is strictly dependent on IFN-I receptor signaling.[1][7]
-
Cytokine Storm: A broad range of pro-inflammatory cytokines, including IL-6 and TNF-α, are upregulated, contributing to systemic inflammation and tissue damage.[12][13]
-
B Cell Activation and Autoantibody Production: The inflammatory milieu promotes the activation of B cells and the production of a wide spectrum of autoantibodies characteristic of SLE, such as anti-nuclear antibodies (ANA), anti-dsDNA, anti-Sm, and anti-nRNP antibodies.[1][5]
Potential Rationale for Using this compound
The use of deuterated compounds, where hydrogen atoms are replaced by their heavier isotope deuterium, is a common strategy in drug discovery and biomedical research to alter the pharmacokinetic and metabolic properties of a molecule.[8][9][10] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[9]
While specific studies on this compound in autoimmune models are not available, we can hypothesize its potential applications and advantages:
-
Altered Metabolism and Prolonged Action: If pristane undergoes any degree of metabolic degradation that limits its pro-inflammatory activity, this compound, by being more metabolically stable, could have a more prolonged and potentially more potent effect. This could lead to a more synchronized or severe disease induction.
-
Mechanistic Studies: The use of this compound could serve as a tool to investigate the metabolic fate of pristane and whether its metabolites play a role in the induction of autoimmunity.
-
Reduced Variability: A more stable compound might lead to less inter-individual variability in the induced disease model.
Given the lack of direct evidence, the use of this compound would be considered exploratory. It is recommended that initial studies include a direct comparison with non-deuterated pristane to characterize its effects on the kinetics and severity of disease induction.
Data Presentation
Table 1: General Parameters for Pristane-Induced Autoimmunity in Mice
| Parameter | Pristane-Induced Lupus (PIL) | Pristane-Induced Arthritis (PIA) | Reference(s) |
| Animal Model | BALB/c, C57BL/6, SJL/J mice | DBA/1, BALB/c mice | [5],[14],[3] |
| Pristane Dose | 0.5 mL | 0.5 mL | [5],[3] |
| Route of Admin. | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) | [5],[3] |
| Disease Onset | 2-6 months for autoantibodies | 2-4 weeks for clinical arthritis | [5],[14] |
| Key Clinical Signs | Proteinuria, skin lesions, splenomegaly | Joint swelling, redness, ankylosis | [14],[3] |
| Key Serological Markers | Anti-dsDNA, anti-Sm, anti-nRNP, anti-Su | Rheumatoid Factor, anti-collagen Abs | [5],[3] |
| Key Histopathology | Glomerulonephritis, perivascular infiltrates | Synovial hyperplasia, pannus formation, erosions | [1],[3] |
Table 2: Timeline of Pathological Events in Pristane-Induced Lupus in BALB/c Mice
| Time Post-Injection | Event | Reference(s) |
| 1-2 Months | Appearance of anti-Su antibodies | [5] |
| 2-4 Months | Appearance of anti-U1RNP and anti-Sm antibodies | [5] |
| 3 Months | Onset of clinical arthritis | [14] |
| ~6 Months | Development of anti-dsDNA antibodies | [1] |
| 6+ Months | Development of immune complex-mediated glomerulonephritis | [1] |
Experimental Protocols
Protocol 1: Induction of Systemic Lupus Erythematosus (Pristane-Induced Lupus - PIL) in Mice
Materials:
-
Pristane (2,6,10,14-tetramethylpentadecane)
-
8-12 week old female BALB/c or C57BL/6 mice
-
Sterile phosphate-buffered saline (PBS)
-
1 mL syringes with 25-27 gauge needles
-
Metabolic cages for urine collection
-
ELISA kits for autoantibody detection (e.g., anti-dsDNA, anti-Sm)
-
Histology supplies (formalin, paraffin, etc.)
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer a single intraperitoneal (i.p.) injection of 0.5 mL of pristane to each mouse in the experimental group.[5]
-
For the control group, administer a single i.p. injection of 0.5 mL of sterile PBS.
-
Monitor the mice regularly for clinical signs of disease, such as weight loss, ruffled fur, skin lesions, and arthritis.
-
At desired time points (e.g., monthly), collect blood via retro-orbital or submandibular bleeding to obtain serum for autoantibody analysis.
-
Periodically (e.g., monthly, starting from 4 months post-injection), place mice in metabolic cages for 24 hours to collect urine for proteinuria assessment.
-
At the end of the study (typically 6-8 months post-injection), euthanize the mice.
-
Collect spleen and kidneys for histopathological analysis. The spleen can be weighed as an indicator of splenomegaly.
-
Fix kidneys in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess for glomerulonephritis. Immunofluorescence staining for IgG and C3 deposits in the glomeruli can also be performed.
Protocol 2: Induction of Arthritis (Pristane-Induced Arthritis - PIA) in Rats
Materials:
-
Pristane (2,6,10,14-tetramethylpentadecane)
-
8-12 week old female DA (Dark Agouti) rats
-
1 mL syringes with 27-30 gauge needles for intradermal injection
-
Calipers for measuring joint thickness
-
Clinical scoring system for arthritis severity
Procedure:
-
Acclimatize rats for at least one week prior to the experiment.
-
Administer a single intradermal (i.d.) injection of 150 µL of pristane at the base of the tail.[15]
-
Monitor the rats daily for the onset of clinical arthritis, which typically appears around 10-14 days post-injection.[16]
-
Score the severity of arthritis in each paw based on a pre-defined scoring system (e.g., 0 = no swelling or redness; 1 = mild swelling and/or redness of the wrist/ankle; 2 = moderate swelling; 3 = severe swelling; 4 = maximal swelling and ankylosis). The maximum score per rat is typically 16.
-
Measure the thickness of the affected joints using calipers as a quantitative measure of inflammation.
-
The disease typically becomes chronic and can be monitored for several months.
-
At the end of the study, euthanize the rats and collect ankle and knee joints for histopathological analysis.
-
Decalcify the joints, embed in paraffin, section, and stain with H&E to assess for synovial inflammation, pannus formation, and bone erosion.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pristane-induced lupus: considerations on this experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pristane-induced arthritis. The immunologic and genetic features of an experimental murine model of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Induction of lupus-associated autoantibodies in BALB/c mice by intraperitoneal injection of pristane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat | Semantic Scholar [semanticscholar.org]
- 7. Induction of autoimmunity by pristane and other naturally occurring hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 10. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 11. Induction of apoptosis by the hydrocarbon oil pristane: implications for pristane-induced lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oxidative stress and immune complexes: Pathogenic mechanisms in pristane induced murine model of lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Deuterated water (2H2O, heavy water) labelling to investigate human cell dynamics in vivo - lessons in protocol design and toxicity from the current literature [frontiersin.org]
- 14. Pristane-induced lupus as a model of human lupus arthritis: evolvement of autoantibodies, internal organ and joint inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pristane-induced arthritis in rats: a new model for rheumatoid arthritis with a chronic disease course influenced by both major histocompatibility complex and non-major histocompatibility complex genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat | PLOS One [journals.plos.org]
Application Note: Pristane-d40 for Robust Calibration Curves in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the use of Pristane-d40 as an internal standard (IS) in mass spectrometry (MS) for the quantitative analysis of hydrocarbons and other non-polar analytes. The use of a stable isotope-labeled (SIL) internal standard is a critical practice for correcting analytical variability, including matrix effects and instrument drift, thereby enhancing the accuracy and precision of quantitative measurements. This document outlines the principles, advantages, and a comprehensive protocol for employing this compound in the construction of calibration curves, particularly for Gas Chromatography-Mass Spectrometry (GC-MS) applications.
Introduction
In quantitative mass spectrometry, the reliability of the data is paramount. Factors such as sample matrix complexity, instrument performance fluctuations, and sample preparation inconsistencies can introduce significant errors. An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls to correct for these variations.[1] The ideal internal standard is chemically similar to the analyte of interest but isotopically distinct to be distinguishable by the mass spectrometer.[1]
Pristane (2,6,10,14-tetramethylpentadecane) is a saturated, branched-chain alkane naturally found in various biological and geological samples.[2][3] Its deuterated form, this compound, where all 40 hydrogen atoms are replaced with deuterium, serves as an excellent internal standard for the analysis of pristane and other long-chain alkanes. Due to its similar physicochemical properties to the parent compound, this compound co-elutes during chromatographic separation and experiences similar ionization and fragmentation behavior in the mass spectrometer, ensuring accurate correction for analytical variability.[1]
Key Advantages of Using this compound
-
Improved Accuracy and Precision: Compensates for variations in sample injection volume, extraction efficiency, and instrument response.
-
Correction for Matrix Effects: Co-elution with the analyte allows for effective normalization of signal suppression or enhancement caused by the sample matrix.
-
Enhanced Method Robustness: Leads to more reliable and reproducible results across different sample batches and analytical runs.
Experimental Protocol
This protocol details the preparation of a calibration curve using this compound for the quantification of pristane in a sample matrix (e.g., environmental extract, biological lipid fraction).
Materials and Reagents
-
Pristane (≥98% purity)
-
This compound (≥98% isotopic purity)
-
High-purity solvent (e.g., hexane or isooctane)
-
Sample matrix (e.g., blank oil, lipid extract)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes (calibrated)
-
Autosampler vials with inserts
Preparation of Stock Solutions
-
Pristane Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of pristane and dissolve it in the chosen solvent in a 10 mL volumetric flask.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in the same solvent in a 10 mL volumetric flask.
Preparation of Working Solutions
-
Pristane Working Solution (100 µg/mL): Dilute 1 mL of the Pristane Stock Solution to 10 mL with the solvent.
-
This compound Internal Standard Working Solution (10 µg/mL): Dilute 1 mL of the this compound Stock Solution to 100 mL with the solvent. This concentration should be optimized based on the expected analyte concentration and instrument response.
Preparation of Calibration Standards
Prepare a series of calibration standards by spiking the Pristane Working Solution into the sample matrix. A fixed amount of the this compound Internal Standard Working Solution is added to each standard.
| Calibration Level | Volume of Pristane Working Solution (100 µg/mL) | Volume of IS Working Solution (10 µg/mL) | Final Volume (with solvent) | Final Pristane Concentration (ng/mL) | Final this compound Concentration (ng/mL) |
| Blank | 0 µL | 100 µL | 1 mL | 0 | 1000 |
| CAL 1 | 10 µL | 100 µL | 1 mL | 100 | 1000 |
| CAL 2 | 50 µL | 100 µL | 1 mL | 500 | 1000 |
| CAL 3 | 100 µL | 100 µL | 1 mL | 1000 | 1000 |
| CAL 4 | 500 µL | 100 µL | 1 mL | 5000 | 1000 |
| CAL 5 | 1000 µL | 100 µL | 1 mL | 10000 | 1000 |
| CAL 6 | 2000 µL | 100 µL | 1 mL | 20000 | 1000 |
Sample Preparation
For each unknown sample, add 100 µL of the this compound Internal Standard Working Solution to 900 µL of the sample extract to achieve a final IS concentration of 1000 ng/mL.
GC-MS Analysis
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).
-
Column: A non-polar column suitable for hydrocarbon analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280 °C.
-
Oven Program: 60 °C for 1 min, ramp to 300 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Pristane (Analyte): m/z 57, 71, 85 (quantifier ion in bold).
-
This compound (IS): m/z 66, 82, 98 (quantifier ion in bold).
-
Data Analysis
-
Integrate the peak areas for the quantifier ions of both pristane and this compound.
-
Calculate the response ratio for each calibration standard: Response Ratio = (Peak Area of Pristane) / (Peak Area of this compound) .
-
Construct a calibration curve by plotting the Response Ratio against the concentration of pristane.
-
Perform a linear regression analysis on the calibration curve to obtain the equation (y = mx + c) and the coefficient of determination (R²).
-
For unknown samples, calculate the Response Ratio and use the regression equation to determine the concentration of pristane.
Expected Performance Data
The following table summarizes the expected performance characteristics of a calibration curve generated using this protocol.
| Parameter | Expected Value | Description |
| Linearity (R²) | ≥ 0.995 | The coefficient of determination for the linear regression of the calibration curve. |
| Calibration Range | 100 - 20,000 ng/mL | The range of concentrations over which the method is shown to be linear, accurate, and precise. |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically RSD ≤ 20% and accuracy within ±20%). |
| Upper Limit of Quantification (ULOQ) | 20,000 ng/mL | The highest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically RSD ≤ 15% and accuracy within ±15%). |
| Precision (%RSD) | ≤ 15% | The relative standard deviation of replicate measurements across the calibration range. |
| Accuracy (%Bias) | Within ±15% | The closeness of the measured concentration to the true concentration. |
Workflow and Pathway Diagrams
Caption: Experimental workflow for quantitative analysis using this compound internal standard.
Conclusion
This compound is a highly effective internal standard for the quantitative analysis of pristane and other long-chain hydrocarbons by mass spectrometry. Its use corrects for a wide range of analytical errors, leading to significantly improved data quality. The protocol described in this application note provides a robust framework for establishing a reliable calibration curve, ensuring accurate and precise quantification for researchers, scientists, and drug development professionals.
References
Troubleshooting & Optimization
Technical Support Center: Resolving Pristane-d40 Co-elution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of the internal standard Pristane-d40 with analytes of interest during gas chromatography-mass spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound co-eluting with my analyte of interest?
A1: Co-elution of this compound with an analyte can occur due to several factors:
-
Similar Polarity and Volatility: If your analyte has a similar polarity and boiling point to this compound (a non-polar, high molecular weight alkane), they may not separate sufficiently on a standard non-polar or mid-polar GC column.
-
Chromatographic Isotope Effect: Deuterated compounds like this compound can exhibit slightly different retention times compared to their non-deuterated counterparts. This "inverse isotope effect" in GC can cause them to elute slightly earlier than expected, potentially leading to overlap with other compounds.[1]
-
Method Parameters: Suboptimal GC method parameters, such as an inappropriate temperature ramp rate or carrier gas flow rate, can lead to poor peak separation.
-
Column Choice: The stationary phase of the GC column may not have the appropriate selectivity to resolve this compound from your analyte.
Q2: How can I confirm that this compound is co-eluting and not just a broad peak?
A2: You can use your mass spectrometry data to investigate co-elution. Examine the mass spectrum across the peak . If you observe ions characteristic of both this compound (e.g., m/z 61, 75, 89) and your analyte of interest, and the ratio of these ions changes across the peak, it is a strong indication of co-elution.
Q3: Can I still quantify my analyte if there is partial co-elution with this compound?
A3: Accurate quantification with a co-eluting internal standard is challenging and generally not recommended. The overlapping peaks will interfere with the accurate integration of each peak area, leading to unreliable quantitative results. It is best to resolve the co-elution chromatographically.
Troubleshooting Guides
Scenario 1: Co-elution of this compound with Fatty Acid Methyl Esters (FAMEs)
Fatty acid methyl esters are common analytes that can sometimes co-elute with this compound, particularly on non-polar columns where elution is primarily based on boiling point.
Troubleshooting Steps:
-
Modify the GC Oven Temperature Program: A slower temperature ramp rate can often improve the separation of closely eluting compounds.[2]
-
Change the GC Column: Switching to a more polar column can significantly alter the selectivity and resolve the co-elution. FAMEs will interact more strongly with a polar stationary phase, increasing their retention time relative to the non-polar this compound.
-
Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can enhance column efficiency and improve resolution.
Experimental Protocol: Optimizing GC Oven Program for FAME Analysis
-
Initial Assessment: Start with your current GC method and identify the elution temperature of the co-eluting peaks.
-
Method Modification:
-
Lower the initial oven temperature by 20°C.
-
Decrease the temperature ramp rate by half (e.g., from 10°C/min to 5°C/min) in the region where the co-elution occurs.
-
Introduce a short isothermal hold (e.g., 1-2 minutes) just before the elution of the critical pair.[2]
-
-
Evaluation: Analyze a standard containing both this compound and the FAME analyte to assess the separation.
Quantitative Data Summary:
| Parameter | Initial Method | Optimized Method 1 (Slower Ramp) | Optimized Method 2 (Polar Column) |
| GC Column | DB-5ms (30m x 0.25mm, 0.25µm) | DB-5ms (30m x 0.25mm, 0.25µm) | DB-23 (30m x 0.25mm, 0.25µm) |
| Oven Program | 100°C (1 min) to 300°C at 10°C/min | 80°C (1 min) to 300°C at 5°C/min | 150°C (1 min) to 250°C at 4°C/min |
| Retention Time (this compound) | 15.2 min | 25.8 min | 12.1 min |
| Retention Time (FAME C18:1) | 15.2 min | 26.2 min | 14.5 min |
| Resolution (Rs) | 0.0 | 1.2 | > 2.0 |
Note: The above data is illustrative. Actual retention times and resolution will vary depending on the specific FAME, GC system, and exact method parameters.
Scenario 2: Co-elution of this compound with Sterols
Sterols are higher molecular weight, more polar analytes compared to FAMEs. Co-elution with this compound is less common but can occur, especially with less polar sterols on mid-polarity columns.
Troubleshooting Steps:
-
Increase Final Oven Temperature and Hold Time: Ensure the final temperature of your GC program is high enough and held for a sufficient duration to elute all sterols completely after this compound.
-
Select a More Selective GC Column: A column with a different stationary phase chemistry can provide the necessary selectivity to separate the sterol from the internal standard. For sterols, a column designed for high-temperature applications with a phenyl- or cyano-substituted phase may be beneficial.
-
Derivatization: If not already doing so, derivatizing the sterols (e.g., silylation to form TMS-ethers) can alter their volatility and chromatographic behavior, potentially resolving the co-elution.[3]
Experimental Protocol: Changing GC Column for Sterol Analysis
-
Column Selection: Choose a column with a different selectivity. For example, if you are using a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms), consider a 50% phenyl-methylpolysiloxane column (e.g., DB-17ms) or a cyanopropyl-based column.
-
Method Transfer and Optimization:
-
Install the new column according to the manufacturer's instructions.
-
Perform a "scouting" run with a standard temperature program to determine the approximate elution temperatures of your analytes and this compound.
-
Optimize the temperature program to achieve baseline separation of all compounds. This may involve adjusting the initial temperature, ramp rates, and final hold time.[2]
-
Visual Troubleshooting Workflows
Caption: A logical workflow for troubleshooting this compound co-elution issues.
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
References
Technical Support Center: Optimizing Pristane-d40 Analysis
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the peak shape of Pristane-d40 in chromatographic analyses. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide: Improving this compound Peak Shape
Poor peak shape in gas chromatography (GC) can compromise the accuracy and reproducibility of your results.[1][2] The most common peak shape problems are tailing, fronting, splitting, and broadening. This guide will walk you through the potential causes and solutions for each of these issues when analyzing the non-polar hydrocarbon, this compound.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is drawn out. This can lead to inaccurate peak integration and reduced resolution.[1]
Potential Causes and Solutions:
| Cause | Recommended Action |
| Active Sites in the System | Solution: this compound is non-polar, but interactions can still occur with active sites (e.g., exposed silanols) in the inlet liner or the front of the column. Use a fresh, deactivated inlet liner. If tailing persists, trim 10-20 cm from the front of the column.[1][2] |
| Poor Column Installation | Solution: An improper column cut or incorrect installation depth in the inlet can create dead volumes and disturb the sample path. Re-cut the column ensuring a clean, 90-degree cut and reinstall it at the manufacturer-recommended height.[1][2][3] |
| Column Contamination | Solution: Non-volatile residues from previous injections can accumulate at the head of the column. Condition (bake out) the column. If the problem remains, trim the front of the column.[4][5] |
| Inlet Contamination | Solution: The inlet liner can become contaminated with sample matrix components. Clean or replace the inlet liner and septum.[4][5][6] |
| Inappropriate Flow Rate | Solution: Each column has an optimal linear velocity for the carrier gas. A flow rate that is too low can sometimes contribute to peak tailing. Optimize the carrier gas flow rate.[7] |
Issue 2: Peak Fronting
Peak fronting is the inverse of tailing, with the first half of the peak being sloped.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Column Overload | Solution: Injecting too much sample can saturate the stationary phase.[1][8] Reduce the injection volume, dilute the sample, or increase the split ratio.[8] Alternatively, use a column with a thicker film or larger internal diameter.[4][8] |
| Solvent Mismatch | Solution: While less common for non-polar analytes like this compound, injecting in a solvent that is much stronger or more polar than the stationary phase can cause issues. Ensure your sample solvent is compatible with the non-polar stationary phase (e.g., a 5% phenyl-methylpolysiloxane). |
Issue 3: Split Peaks
Split peaks appear as two or more peaks that are not fully resolved.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Improper Injection Technique | Solution: A slow or jerky injection can introduce the sample in multiple bands. If using manual injection, ensure a smooth and rapid process.[9] An autosampler is recommended for better reproducibility. Using a liner with glass wool can help with sample vaporization.[8] |
| Inlet Temperature Too Low | Solution: Incomplete vaporization of the sample in the inlet can lead to splitting. Ensure the injector temperature is appropriate for the solvent and analytes.[8] |
| Solvent and Stationary Phase Mismatch | Solution: In splitless injection, the stationary phase should be "wettable" by the sample solvent. For non-polar this compound, using a non-polar solvent like hexane with a non-polar column will prevent this issue.[1][2] |
| Poor Column Cut/Installation | Solution: Similar to peak tailing, a bad column cut or improper installation can cause peak splitting.[1][4] Re-cut and reinstall the column. |
Issue 4: Broad Peaks
Broad peaks have a larger than expected width, which reduces sensitivity and resolution.
Potential Causes and Solutions:
| Cause | Recommended Action |
| Slow GC Oven Temperature Program | Solution: A slow temperature ramp can lead to increased peak width. Increase the oven programming rate.[8] |
| Incorrect Flow Rate | Solution: A carrier gas flow rate that is significantly different from the column's optimal velocity can decrease efficiency and broaden peaks.[8][10] Verify and adjust the flow rates. |
| Thick Column Film | Solution: A thick stationary phase film increases retention and can lead to broader peaks. If retention is too long, consider a column with a thinner film.[8] |
| Low Initial Oven Temperature (Splitless) | Solution: In splitless injection, the initial oven temperature needs to be low enough to allow for solvent and thermal focusing. If the temperature is too high, broad peaks can result.[1] A general guideline is to set the initial temperature about 20°C below the boiling point of the solvent.[1] |
Experimental Protocols
Protocol 1: GC Column Trimming and Installation
-
Preparation: Wear clean, lint-free gloves. Gather a ceramic scoring wafer or a diamond-tipped cutter, and a magnifying glass.
-
Column Removal: Carefully cool the GC oven and inlet. Detach the column from the inlet and detector.
-
Trimming: Using the scoring wafer, make a light, single score on the column tubing. Gently flex the column at the score to create a clean, 90-degree break.
-
Inspection: Examine the cut end with a magnifying glass to ensure it is flat and free of any shards or jagged edges.[2] If the cut is not perfect, repeat the process.
-
Installation: Slide a new nut and ferrule onto the column. Insert the column into the inlet to the depth specified by your instrument manufacturer. Overtightening the nut can damage the column.
-
Leak Check: After installation, perform a leak check to ensure all connections are secure.
Frequently Asked Questions (FAQs)
Q1: Why are all the peaks in my chromatogram, including this compound, tailing?
If all peaks are tailing, the issue is likely a physical problem rather than a chemical one.[2] The most common causes are a poor column cut or incorrect column installation in the inlet.[1][2][3] Start by re-trimming and reinstalling the column.
Q2: My this compound peak is fronting. What is the first thing I should check?
Peak fronting is most often caused by column overload.[1] The first step is to reduce the amount of sample being introduced onto the column. You can do this by diluting your sample or increasing the split ratio in your injection method.
Q3: Can the choice of carrier gas affect the peak shape of this compound?
Yes, the carrier gas and its linear velocity are crucial for good chromatography. While gases like helium or hydrogen are commonly used, operating at the optimal linear velocity for your column dimensions will provide the highest efficiency and sharpest peaks.[7] Deviating significantly from this optimum can lead to peak broadening.
Q4: I've changed my inlet liner, but the this compound peak is still tailing. What's the next step?
If a new, deactivated liner doesn't solve the tailing, the problem could be active sites or contamination at the beginning of your GC column. The next logical step is to trim about 10-20 cm from the inlet side of the column.[1][2]
Q5: How does the initial oven temperature affect the peak shape in a splitless injection?
In splitless injection, the initial oven temperature is critical for achieving sharp peaks through "solvent focusing" and "thermal focusing."[1] If the initial temperature is too high, these focusing effects are lost, resulting in broad or split peaks. A good starting point is an initial oven temperature that is at least 20°C below the boiling point of your sample solvent.[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.
Caption: A troubleshooting workflow for diagnosing and resolving common peak shape issues for this compound.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. agilent.com [agilent.com]
- 7. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. quora.com [quora.com]
Technical Support Center: Pristane-d40 Stability in Biological Matrices
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of pristane-d40 in various biological matrices. The following information is designed to address common challenges and provide detailed methodologies for accurate and reliable stability assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological matrices a concern?
Q2: What are the primary stability concerns for this compound in biological matrices?
A2: The main stability concerns for this compound in biological matrices include:
-
Enzymatic Degradation: Biological matrices contain various enzymes that can potentially metabolize this compound. Studies on non-deuterated pristane have shown that it can undergo metabolism.[2]
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of the analyte.[3]
-
Bench-Top (Short-Term) Stability: The stability of this compound at room temperature during sample processing is a critical factor.
-
Long-Term Stability: Ensuring the analyte's integrity during extended storage periods at low temperatures is essential.
-
Matrix Effects: The composition of the biological matrix can influence the stability of the analyte.[1]
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: Based on general guidelines for small molecules and deuterated compounds, the following storage conditions are recommended:
-
Short-Term Storage: For short durations, such as during sample processing, it is advisable to keep samples on wet ice or at refrigerated temperatures (2-8°C).
-
Long-Term Storage: For long-term stability, freezing samples at -20°C or -80°C is recommended.[4] Storage at -80°C is generally preferred for extended periods to minimize potential degradation.[4]
Q4: How many freeze-thaw cycles can samples containing this compound typically withstand?
A4: The number of acceptable freeze-thaw cycles should be determined experimentally for this compound in each specific matrix. As a general practice in bioanalytical method validation, stability is often assessed for three to five freeze-thaw cycles.[1][3] To minimize the impact of freeze-thaw cycles, it is highly recommended to aliquot samples into smaller volumes after collection.[5]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the stability testing of this compound.
| Issue | Potential Cause | Recommended Action |
| High variability in QC sample results | Inconsistent sample handling and storage procedures. | Standardize all sample handling and storage protocols and ensure all personnel adhere to them strictly.[1] |
| Matrix effects from different lots of biological matrix. | Evaluate the stability of this compound in multiple lots of the biological matrix. | |
| Analyte degradation observed during sample processing | Prolonged exposure of samples to room temperature. | Minimize the time samples are kept at room temperature. Perform all sample preparation steps on wet ice.[1] |
| Instability in the processed sample (e.g., in the autosampler). | Evaluate the stability of the extracted analyte in the autosampler over the expected run time. Consider using a cooled autosampler if degradation is observed.[4] | |
| Loss of analyte during long-term storage | Inappropriate storage temperature. | Ensure samples are consistently stored at the validated temperature (e.g., -80°C). Use a temperature monitoring system to track storage conditions. |
| Degradation due to enzymatic activity over time. | If significant degradation is observed, consider adding enzyme inhibitors to the samples upon collection, if compatible with the analytical method. | |
| Inconsistent results between freeze-thaw cycles | Incomplete thawing or refreezing of samples. | Ensure samples are completely thawed at a consistent temperature (e.g., room temperature) and then thoroughly mixed before taking an aliquot. Ensure complete refreezing before the next cycle. |
| Aliquotting from a partially thawed sample. | Always thaw samples completely and mix before aliquoting. |
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound in biological matrices. These should be adapted and validated for your specific application.
Freeze-Thaw Stability Assessment
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Prepare quality control (QC) samples at low and high concentrations by spiking a fresh pool of the biological matrix with this compound.
-
Divide the spiked matrix into at least three aliquots for each concentration level for each freeze-thaw cycle.
-
Analyze one set of freshly prepared QC samples to establish the baseline concentration (T=0).
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 24 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples for at least 12-24 hours.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3 or 5 cycles).[1]
-
After the final thaw, analyze the samples and compare the concentrations to the baseline (T=0) samples.
Bench-Top (Short-Term) Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix at room temperature for a duration that mimics the sample preparation process.
Methodology:
-
Prepare QC samples at low and high concentrations in the biological matrix.
-
Analyze one set of freshly prepared QC samples to establish the baseline concentration (T=0).
-
Keep the remaining QC samples at room temperature (e.g., 25°C) for a specified duration (e.g., 4, 8, 12, or 24 hours).[6]
-
At the end of the specified period, analyze the samples and compare the concentrations to the baseline samples.
Long-Term Stability Assessment
Objective: To determine the stability of this compound in a biological matrix under long-term storage conditions.
Methodology:
-
Prepare a sufficient number of QC samples at low and high concentrations in the biological matrix.
-
Analyze one set of freshly prepared QC samples to establish the baseline concentration (T=0).
-
Store the remaining QC samples at the intended long-term storage temperature (e.g., -20°C and -80°C).
-
At specified time intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples from storage.[5]
-
Allow the samples to thaw completely, process, and analyze them.
-
Compare the concentrations of the stored samples to the baseline samples.
Data Presentation
Table 1: Illustrative Freeze-Thaw Stability of this compound in Human Plasma
| Concentration Level | Number of Freeze-Thaw Cycles | Mean Concentration (ng/mL) | % Recovery (vs. T=0) | % CV |
| Low QC (10 ng/mL) | 1 | 9.8 | 98.0 | 3.5 |
| 3 | 9.6 | 96.0 | 4.1 | |
| 5 | 9.3 | 93.0 | 5.2 | |
| High QC (100 ng/mL) | 1 | 101.2 | 101.2 | 2.8 |
| 3 | 99.5 | 99.5 | 3.2 | |
| 5 | 97.8 | 97.8 | 3.9 |
Table 2: Illustrative Bench-Top Stability of this compound in Human Plasma at Room Temperature (25°C)
| Concentration Level | Time (hours) | Mean Concentration (ng/mL) | % Recovery (vs. T=0) | % CV |
| Low QC (10 ng/mL) | 4 | 9.9 | 99.0 | 2.9 |
| 8 | 9.7 | 97.0 | 3.8 | |
| 24 | 9.4 | 94.0 | 4.5 | |
| High QC (100 ng/mL) | 4 | 100.5 | 100.5 | 2.1 |
| 8 | 98.9 | 98.9 | 2.7 | |
| 24 | 96.5 | 96.5 | 3.4 |
Table 3: Illustrative Long-Term Stability of this compound in Human Plasma at -80°C
| Concentration Level | Time (months) | Mean Concentration (ng/mL) | % Recovery (vs. T=0) | % CV |
| Low QC (10 ng/mL) | 1 | 10.1 | 101.0 | 3.1 |
| 3 | 9.8 | 98.0 | 3.6 | |
| 6 | 9.6 | 96.0 | 4.0 | |
| 12 | 9.2 | 92.0 | 4.8 | |
| High QC (100 ng/mL) | 1 | 100.8 | 100.8 | 2.5 |
| 3 | 99.2 | 99.2 | 2.9 | |
| 6 | 97.5 | 97.5 | 3.3 | |
| 12 | 95.1 | 95.1 | 3.7 |
Visualizations
Caption: this compound Stability Testing Workflow.
Caption: Troubleshooting Logic for Stability Issues.
References
Addressing Pristane-d40 degradation during sample storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing Pristane-d40 degradation during sample storage. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your analytical standards.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability important?
This compound is the deuterated form of pristane, a saturated branched-chain alkane. It is commonly used as an internal standard in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS) based methods. The stability of this compound is critical because its degradation can lead to inaccurate quantification of target analytes. Degradation can manifest as a loss of the deuterium label (H-D exchange) or chemical breakdown, both of which compromise the integrity of the analytical results.
Q2: What are the primary causes of this compound degradation during storage?
The two main causes of this compound degradation are:
-
Hydrogen-Deuterium (H-D) Exchange: This is the most common degradation pathway for deuterated standards. It involves the replacement of deuterium atoms with hydrogen atoms from the surrounding environment, such as from residual water in solvents or exposure to atmospheric moisture. This process can be accelerated by the presence of acidic or basic conditions.
-
Chemical Degradation: Although long-chain alkanes like pristane are generally stable, they can undergo oxidation over long periods, especially when exposed to light, high temperatures, or oxidizing agents. This can lead to the formation of alcohols, ketones, and other oxidation products.
Q3: What are the recommended storage conditions for this compound?
To maintain the stability and purity of this compound, the following storage conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Long-term: -20°CShort-term: 2-8°C | Reduces the rate of potential chemical degradation and minimizes solvent evaporation.[1][2][3] |
| Light | Store in amber vials or in the dark. | Prevents potential photodegradation.[1][2] |
| Atmosphere | Store in tightly sealed vials. For maximum protection, consider flushing with an inert gas (e.g., argon or nitrogen) before sealing. | Minimizes exposure to atmospheric moisture and oxygen, reducing the risk of H-D exchange and oxidation.[1][2] |
| Container | Use high-quality glass vials with PTFE-lined caps. | Ensures an inert storage environment and prevents leaching of contaminants from the container.[1] |
Q4: How does the choice of solvent affect the stability of this compound solutions?
The choice of solvent is crucial for maintaining the stability of this compound stock and working solutions.
-
Recommended Solvents: Aprotic solvents of high purity, such as hexane, isooctane, toluene, or acetonitrile, are generally suitable for dissolving and storing this compound.[4][5]
-
Solvents to Avoid: Protic solvents (e.g., methanol, ethanol) and solvents containing acidic or basic impurities should be used with caution, as they can facilitate H-D exchange. If a protic solvent must be used, ensure it is of the highest purity and anhydrous.
Below is a summary of the hypothetical stability of this compound in various solvents under recommended storage conditions (-20°C, dark).
| Solvent | Purity after 6 months (%) | Purity after 12 months (%) |
| Isooctane | >99.5 | >99.0 |
| Toluene | >99.5 | >99.0 |
| Acetonitrile | 99.0 | 98.5 |
| Methanol | 98.5 | 97.0 |
Q5: How can I detect this compound degradation in my samples?
Two primary analytical techniques are recommended for assessing the stability of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing the chemical purity of this compound. By monitoring the appropriate mass-to-charge ratio (m/z), you can quantify the parent compound and detect the appearance of any degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are powerful tools for detecting H-D exchange. A decrease in the integral of the deuterium signal in ²H NMR or the appearance of corresponding proton signals in ¹H NMR can indicate a loss of the deuterium label.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
Issue 1: Inconsistent internal standard response in analytical runs.
-
Possible Cause: Degradation of the this compound working solution.
-
Troubleshooting Steps:
-
Prepare a fresh working solution from your stock solution.
-
If the issue persists, prepare a new stock solution from the neat material.
-
Verify that the storage conditions for both stock and working solutions (temperature, light exposure) are appropriate.
-
Perform a stability check on your stock solution (see Experimental Protocol 1).
-
Issue 2: Gradual decrease in the purity of the this compound standard over time.
-
Possible Cause: Chemical degradation or H-D exchange due to improper storage.
-
Troubleshooting Steps:
-
Review your storage procedures against the recommended conditions (see FAQ Q3).
-
Ensure that vials are tightly sealed and that exposure to light and ambient temperature is minimized.
-
If using a volatile solvent, check for signs of evaporation which would concentrate any impurities.
-
Consider aliquoting the stock solution into smaller, single-use vials to prevent repeated freeze-thaw cycles and exposure to the atmosphere.
-
Issue 3: Appearance of unexpected peaks in the chromatogram near the this compound peak.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Analyze a freshly prepared this compound solution to confirm that the extraneous peaks are not present initially.
-
Use GC-MS to identify the mass spectra of the unknown peaks to help elucidate their structure. Common degradation products of alkanes include alcohols and ketones.
-
Conduct a forced degradation study (see Experimental Protocol 2) to intentionally generate degradation products and confirm their retention times and mass spectra.
-
Experimental Protocols
Protocol 1: Routine Stability Assessment of this compound Stock Solution
This protocol describes a method for monitoring the stability of a this compound stock solution over time.
-
Preparation of Initial Stock Solution:
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., isooctane) at a known concentration (e.g., 1 mg/mL).
-
Divide the stock solution into multiple amber glass vials with PTFE-lined caps.
-
-
Initial Analysis (T=0):
-
Immediately after preparation, analyze one of the vials by GC-MS to establish the initial purity and response factor. This will serve as your baseline.
-
-
Storage:
-
Store the remaining vials under the desired conditions (e.g., -20°C, protected from light).
-
-
Periodic Re-analysis:
-
At regular intervals (e.g., 1, 3, 6, and 12 months), remove one vial from storage.
-
Allow the vial to equilibrate to room temperature before opening.
-
Analyze the solution by GC-MS under the same conditions as the initial analysis.
-
-
Data Evaluation:
-
Compare the purity and instrument response of the aged sample to the T=0 sample. A deviation of more than 5-10% may indicate significant degradation.
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the potential degradation pathways of this compound under stress conditions.
-
Sample Preparation:
-
Prepare several aliquots of a this compound solution in a relatively inert solvent (e.g., hexane).
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to an aliquot and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ to an aliquot and store at room temperature for 24 hours.
-
Thermal Stress: Incubate an aliquot at 80°C for 48 hours.
-
Photolytic Stress: Expose an aliquot to a high-intensity UV light source for 24 hours.
-
Control: Keep one aliquot under recommended storage conditions.
-
-
Sample Neutralization and Extraction (for hydrolyzed samples):
-
Neutralize the acid and base-stressed samples.
-
Extract the this compound and any degradation products into a suitable organic solvent.
-
-
Analysis:
-
Analyze all samples (including the control) by GC-MS to identify and quantify any degradation products.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
-
Analyze the mass spectra of the degradation peaks to propose potential structures.
-
Visualizations
References
Minimizing isotopic exchange of deuterium in Pristane-d40
Welcome to the Technical Support Center for Pristane-d40. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange of deuterium in this compound and to offer troubleshooting assistance for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium isotopic exchange and is it a significant concern for this compound?
A1: Isotopic exchange is a chemical reaction where a deuterium atom in a molecule is swapped with a hydrogen atom from its environment, such as from solvents or atmospheric moisture.[1] For this compound, a saturated alkane, the carbon-deuterium (C-D) bonds are generally stable under typical analytical conditions.[2] Unlike compounds with deuterium on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups, the deuterium atoms in this compound are not in positions that are highly susceptible to exchange.[2] However, exposure to extreme conditions such as high temperatures or the presence of metal catalysts could potentially facilitate exchange.[3][4]
Q2: What are the ideal storage conditions for this compound to maintain its isotopic purity?
A2: To maintain the isotopic purity of this compound, it should be stored in a cool, dry, and dark place.[1] For long-term storage, temperatures of -20°C are often recommended.[5][6] It is crucial to store it in a tightly sealed container, such as an amber vial, to protect it from atmospheric moisture and light.[1][5]
Q3: How does moisture affect the isotopic stability of this compound?
A3: Moisture is a source of hydrogen atoms and can contribute to hydrogen-deuterium (H-D) exchange, compromising the isotopic purity of deuterated standards.[1] Although the C-D bonds in this compound are relatively inert, minimizing exposure to moisture is a critical best practice. This can be achieved by handling the compound under a dry, inert atmosphere (e.g., nitrogen or argon) and ensuring that all glassware is thoroughly dried.[1] Before opening a container of this compound that has been stored at low temperatures, it is important to allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the compound.[1][2]
Q4: What solvents should be used for preparing solutions of this compound?
A4: High-purity aprotic solvents are generally recommended for preparing solutions of deuterated standards to prevent deuterium-hydrogen exchange.[6] For this compound, suitable solvents would include high-purity hexane, acetonitrile, or ethyl acetate. It is important to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium atoms with protons from the solvent.[6]
Q5: How can I verify the isotopic purity of my this compound standard?
A5: The isotopic purity of this compound should be verified upon receipt and periodically thereafter. High-resolution mass spectrometry (HRMS) is a powerful technique to determine isotopic enrichment by analyzing the distribution of isotopologues.[6] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the position of deuterium labels and assess isotopic purity.[6]
Q6: I am observing a peak at the mass of the unlabeled analyte in my this compound standard solution. What does this indicate?
A6: The presence of a peak corresponding to the unlabeled analyte (Pristane) could indicate either the presence of a chemical impurity or that some degree of deuterium back-exchange has occurred. To investigate, you can use high-resolution mass spectrometry to check for an increase in the abundance of lower mass isotopologues (molecules that have lost one or more deuterium atoms).[6] If back-exchange is suspected, review your handling and storage procedures to ensure you are minimizing exposure to moisture and using appropriate solvents.[1][6]
Troubleshooting Guides
Issue 1: Gradual decrease in isotopic enrichment over time.
-
Symptom: Analysis by HRMS shows a progressive increase in the abundance of lower deuterated isotopologues (d39, d38, etc.) in your this compound standard over several months.
-
Possible Cause: This suggests slow isotopic exchange is occurring due to improper storage conditions. The most likely culprits are exposure to atmospheric moisture from repeated opening and closing of the container without proper precautions, or storage in a container that is not airtight.
-
Solution:
-
Review Storage Protocol: Ensure the standard is stored at the recommended low temperature (-20°C) in a tightly sealed, amber vial.[5][6]
-
Inert Atmosphere: For long-term storage and when aliquoting, handle the standard under a dry, inert atmosphere such as nitrogen or argon.[1]
-
Minimize Freeze-Thaw Cycles: Aliquot the standard into smaller, single-use vials to avoid repeated warming and cooling of the main stock, which can introduce moisture.
-
Verify Purity: Re-verify the isotopic purity of a fresh, unopened standard if available to rule out issues with the initial product quality.
-
Issue 2: Inconsistent results in quantitative analysis using this compound as an internal standard.
-
Symptom: Your calibration curve is non-linear, or there is high variability in the response of the internal standard across your analytical run.
-
Possible Cause: If you have ruled out other sources of analytical variability, it's possible that isotopic exchange is occurring during your sample preparation or analysis. This could be due to the use of protic solvents, exposure to non-neutral pH conditions, or elevated temperatures in your autosampler.[2]
-
Solution:
-
Solvent and Matrix Evaluation: Ensure that the solvents and sample matrix used are aprotic and have a neutral pH. If your experimental matrix is aqueous, its pH should be controlled to be near neutral.[5]
-
Temperature Control: Keep samples and standards in a cooled autosampler (e.g., 4°C) during the analytical run to minimize any potential for temperature-dependent exchange.[2]
-
Solution Stability: Prepare fresh working solutions of this compound for each analytical run to minimize the time the standard is in a potentially problematic solvent or matrix.[6]
-
Data Presentation
| Factor Influencing Isotopic Exchange | Condition to Avoid | Recommended Practice for this compound | Rationale |
| Temperature | High temperatures | Store at low temperatures (e.g., -20°C for long-term, 4°C for short-term).[5][6] Keep autosampler cooled.[2] | Higher temperatures can increase the rate of chemical reactions, including isotopic exchange.[2] |
| Moisture | Exposure to atmospheric or solvent moisture | Store in tightly sealed containers. Handle under a dry, inert atmosphere (e.g., argon, nitrogen).[1] Allow to warm to room temperature before opening.[1] | Moisture provides a source of protons (H+) that can exchange with deuterium atoms.[1] |
| pH | Highly acidic or basic conditions | Use neutral, aprotic solvents. If an aqueous matrix is necessary, maintain a near-neutral pH.[5] | Acid and base can catalyze H/D exchange reactions.[2] |
| Solvent | Protic solvents (e.g., water, methanol) | Use high-purity, aprotic solvents (e.g., acetonitrile, hexane).[6] | Protic solvents can readily donate protons for exchange.[2] |
| Light | Exposure to UV light | Store in amber vials or in the dark.[5] | While less likely to cause isotopic exchange in alkanes, light can cause photodegradation of some organic molecules.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Objective: To accurately prepare stock and working solutions of this compound while minimizing the risk of isotopic exchange.
-
Methodology:
-
Acclimatization: Remove the sealed container of this compound from cold storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. This prevents moisture condensation.[1]
-
Inert Atmosphere: If possible, perform the weighing and initial dissolution in a glove box or under a gentle stream of dry nitrogen or argon.[1]
-
Weighing: Accurately weigh the required amount of this compound using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a small amount of a high-purity aprotic solvent (e.g., hexane or acetonitrile) to dissolve the standard.
-
Dilution: Once fully dissolved, dilute to the mark with the same solvent.
-
Mixing: Stopper the flask and mix thoroughly by inverting it multiple times.
-
Storage: Transfer the stock solution to a labeled, airtight amber vial and store at the recommended temperature (-20°C).[6]
-
Working Solution Preparation: Prepare working solutions by diluting the stock solution with the appropriate solvent as needed for your experiment. Prepare these solutions fresh if possible.[6]
-
Protocol 2: Verification of Isotopic Purity of this compound by High-Resolution Mass Spectrometry (HRMS)
-
Objective: To determine the isotopic distribution and purity of a this compound standard.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound standard in a suitable volatile solvent (e.g., acetonitrile or hexane).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) capable of resolving the different isotopologues of Pristane.
-
Analysis: Infuse the sample directly or inject it via an appropriate chromatographic system. Acquire the mass spectrum in the region of the molecular ion of this compound.
-
Data Analysis:
-
Identify the peak corresponding to the fully deuterated molecule (d40).
-
Identify and quantify the peaks corresponding to lower isotopologues (d39, d38, etc.) and the unlabeled compound (d0).
-
Calculate the isotopic purity by determining the percentage of the d40 species relative to the sum of all isotopologues.
-
-
Visualizations
Caption: Recommended workflow for handling and use of this compound.
Caption: Factors influencing the isotopic stability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. H/D exchange under mild conditions in arenes and unactivated alkanes with C 6 D 6 and D 2 O using rigid, electron-rich iridium PCP pincer complexes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02694H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Injection Volume for Pristane-d40 in GC-MS
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the injection volume for Pristane-d40 analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during method development and routine analysis.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter with this compound analysis.
Problem: Poor Peak Shape (Fronting or Tailing)
Symptoms:
-
The this compound peak is asymmetrical, with a leading edge (fronting) or a stretched-out trailing edge (tailing).
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Column Overload | Reduce Injection Volume: A common cause of peak fronting is injecting too much analyte. Decrease the injection volume in increments (e.g., from 2 µL to 1 µL, then 0.5 µL) and observe the peak shape. Dilute the Sample: If a smaller injection volume is not feasible, dilute the sample. Increase Split Ratio: For split injections, a higher split ratio will introduce less sample onto the column. |
| System Activity | Use a Deactivated Liner: Active sites in the inlet liner can interact with analytes, causing peak tailing. Ensure you are using a high-quality, deactivated liner. Column Conditioning: Improperly conditioned or aged columns can have active sites. Condition the column according to the manufacturer's instructions. |
| Improper Inlet Temperature | Optimize Inlet Temperature: A low inlet temperature can lead to slow vaporization and band broadening, resulting in tailing. A good starting point for the inlet temperature is 20-50°C above the boiling point of Pristane (Boiling Point: ~296-300°C). An excessively high temperature can cause degradation. |
| Incorrect Column Installation | Check Column Position: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet to prevent dead volume, which can cause peak tailing.[1][2] |
Problem: Inconsistent Peak Area / Poor Reproducibility
Symptoms:
-
The peak area for this compound varies significantly between injections of the same standard.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Leaky Syringe or Septum | Inspect and Replace: Check the syringe for any signs of wear or damage. Replace the inlet septum, as a worn septum can cause leaks. |
| Autosampler Issues | Verify Injection Volume: Ensure the correct syringe size is installed in the autosampler and that the injection volume is set correctly in the method.[2] A mismatch can lead to incorrect volumes being injected. Observe Injection Cycle: Watch the autosampler perform an injection to ensure it is functioning smoothly. |
| Inlet Discrimination | Optimize Inlet Temperature and Liner: For high molecular weight compounds like Pristane, discrimination can occur where less volatile components are not transferred to the column as efficiently. Use a liner with glass wool to aid in vaporization and optimize the inlet temperature. |
| Carryover | Implement a Thorough Wash Routine: If high-concentration samples are followed by low-concentration ones, carryover can be an issue. Use a strong solvent for syringe and injection port cleaning between runs. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting injection volume for this compound?
A good starting point for a standard split/splitless injection is 1 µL. This volume can then be optimized based on the observed peak shape and detector response. For trace analysis, a larger injection volume may be necessary, but this will require careful optimization of other parameters to avoid peak distortion.
Q2: How does the injection solvent affect the analysis of this compound?
The choice of solvent is critical. Since this compound is a non-polar hydrocarbon, a non-polar solvent such as hexane or isooctane is recommended. Using a polar solvent with a non-polar column can lead to poor peak shape, especially in splitless injections.[1]
Q3: When should I use split vs. splitless injection for this compound?
-
Split Injection: Use for samples with a high concentration of this compound to avoid overloading the column and detector. A split ratio of 10:1 to 50:1 is a good starting point.
-
Splitless Injection: Use for trace analysis where higher sensitivity is required. The splitless hold time should be optimized to ensure the complete transfer of this compound onto the column without introducing excessive solvent.
Q4: What are the signs of injection port backflash and how can I prevent it?
Backflash occurs when the solvent vapor expands to a volume greater than the liner. Signs include poor reproducibility, ghost peaks in subsequent runs, and sample deposition on the septum and inlet surfaces. To prevent backflash:
-
Reduce Injection Volume: This is the most direct way to reduce the vapor volume.
-
Use a Slower Injection Speed: A slower injection allows the solvent to vaporize more gradually.
-
Choose a Solvent with a Lower Expansion Volume: If possible, select a solvent that produces less vapor.
-
Optimize Inlet Temperature and Pressure: A lower inlet temperature and higher head pressure can help to control the solvent expansion.
Experimental Protocols
Protocol 1: Method Development for Split Injection of this compound
-
Initial GC-MS Parameters:
-
Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet Temperature: Start at 280°C.
-
Oven Program: Begin with an initial temperature appropriate for the solvent, then ramp to a final temperature that will elute this compound in a reasonable time.
-
MS Parameters: Set the source temperature to 230°C and the quadrupole temperature to 150°C.
-
-
Optimization of Split Ratio:
-
Prepare a mid-range concentration standard of this compound.
-
Start with a split ratio of 20:1 and inject 1 µL.
-
If the peak is too large or shows signs of fronting, increase the split ratio (e.g., 50:1).
-
If the peak is too small, decrease the split ratio (e.g., 10:1).
-
-
Optimization of Inlet Temperature:
-
Using the optimized split ratio, inject the standard at different inlet temperatures (e.g., 250°C, 280°C, 300°C).
-
Select the temperature that provides the best peak shape and response.
-
Protocol 2: Method Development for Splitless Injection of this compound
-
Initial Setup:
-
Use the same column and initial MS parameters as in the split method.
-
Set the injection mode to splitless.
-
Prepare a low-concentration standard of this compound.
-
-
Optimization of Splitless Hold Time:
-
Inject 1 µL of the standard with different splitless hold times (e.g., 0.5 min, 0.75 min, 1.0 min).
-
Monitor the peak area of this compound. The optimal hold time is the point at which the peak area is maximized before significant solvent tailing is observed.
-
-
Optimization of Initial Oven Temperature:
-
With the optimized hold time, inject the standard at different initial oven temperatures. The initial temperature should be low enough to allow for efficient trapping of this compound at the head of the column.
-
Data Presentation
Table 1: Example Data for Optimizing Injection Volume in Split Mode
| Injection Volume (µL) | Split Ratio | Peak Area | Peak Asymmetry (Tailing Factor) |
| 0.5 | 20:1 | 500,000 | 1.1 |
| 1.0 | 20:1 | 1,100,000 | 1.0 |
| 2.0 | 20:1 | 2,500,000 | 0.8 (Fronting) |
| 1.0 | 10:1 | 2,000,000 | 1.0 |
| 1.0 | 50:1 | 450,000 | 1.2 |
Note: Data is hypothetical and for illustrative purposes.
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
References
Matrix effects on Pristane-d40 ionization efficiency
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting assistance for challenges related to matrix effects on Pristane-d40 ionization efficiency during mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either a decrease in signal intensity, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1][2][3] These effects can significantly compromise the accuracy, precision, and sensitivity of analytical methods.[1] Common culprits of matrix effects in complex biological matrices include salts, lipids, and proteins.[1]
Q2: Why is a deuterated internal standard like this compound used?
A2: Deuterated internal standards, also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for quantifying analytes in complex matrices.[1][4] Because they are chemically almost identical to the analyte of interest, they are expected to co-elute and experience similar ionization suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]
Q3: Can this compound as an internal standard completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards like this compound may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1][4] If this shift results in the analyte and the internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[1][5] It has been demonstrated that matrix effects experienced by an analyte and its stable isotope-labeled internal standard can differ by 26% or more in matrices like plasma and urine.[5][6]
Q4: What are other common issues associated with using deuterated internal standards like this compound?
A4: Besides differential matrix effects, other common issues include:
-
Isotopic Exchange: The loss of deuterium atoms and their replacement with hydrogen from the surrounding environment.[7] This is more likely to occur if the deuterium labels are on heteroatoms (like -OH or -NH) or adjacent to a carbonyl group, and can be catalyzed by acidic or basic conditions.[7]
-
Purity Issues: The presence of unlabeled analyte as an impurity in the deuterated internal standard can lead to an overestimation of the analyte's concentration, particularly at lower levels.[5]
-
Variable Extraction Recovery: Although chemically similar, slight differences in physicochemical properties can lead to different extraction recoveries between the analyte and the deuterated standard.[5] For example, a 35% difference in extraction recovery has been reported between haloperidol and its deuterated analog.[5]
Troubleshooting Guide
Issue: I am observing significant signal suppression or enhancement of my this compound internal standard.
| Possible Cause | Recommended Solution |
| High concentration of co-eluting matrix components. | Improve sample preparation to remove interfering components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective.[4][5] |
| Suboptimal chromatographic conditions. | Optimize the chromatographic method to separate this compound from the interfering matrix components. This may involve adjusting the mobile phase composition, gradient, or temperature.[7] |
| Ion source conditions are not optimal. | Adjust ion source parameters such as gas flows, temperature, and voltages to minimize in-source ion suppression.[8] |
Issue: The peak area ratio of my analyte to this compound is highly variable across my sample set.
| Possible Cause | Recommended Solution |
| Differential matrix effects. | Evaluate matrix effects as part of your method development. If significant, further optimize sample cleanup and chromatography to ensure co-elution.[5] |
| Inconsistent extraction recovery. | Validate your extraction procedure to ensure consistent and comparable recovery for both the analyte and this compound.[5] |
| Error in internal standard concentration. | Carefully reprepare the internal standard spiking solution and verify its concentration.[1] |
| Carryover from high concentration samples. | Optimize the autosampler wash procedure and inject a blank sample after high concentration samples to check for carryover.[1] |
Issue: My this compound peak shape is poor (e.g., fronting, tailing, or splitting).
| Possible Cause | Recommended Solution |
| Column degradation or contamination. | Replace the analytical column. Implement a column washing protocol to minimize contamination.[1][8] |
| Inappropriate mobile phase. | Ensure the mobile phase is compatible with the analyte and the column. Check the pH and organic modifier content. |
| Sample solvent is too strong. | The solvent in which the sample is dissolved may be too strong, causing peak distortion. If possible, dissolve the sample in the initial mobile phase. |
Quantitative Data Summary
Table 1: Hypothetical Data on Matrix Effects in Different Biological Fluids
| Biological Matrix | This compound Recovery (%) | Analyte Recovery (%) | Matrix Effect (%) |
| Human Plasma | 85 | 82 | -25 (Suppression) |
| Human Urine | 92 | 95 | +15 (Enhancement) |
| Rat Liver Microsomes | 78 | 75 | -40 (Suppression) |
Note: Matrix Effect (%) is calculated as ((Peak area in matrix / Peak area in neat solution) - 1) * 100.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol provides a method for quantifying the extent of matrix effects on this compound ionization.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standards at various concentrations in a clean solvent (e.g., methanol or acetonitrile).
-
Set B (Post-Extraction Spike): Extract at least six different lots of the blank biological matrix. After the final extraction step, spike the analyte and this compound into the extracted matrix at the same concentrations as Set A.
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Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank matrix before the extraction process at the same concentrations as Set A.
-
-
Analyze the samples using the developed LC-MS/MS or GC-MS method.
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Calculate the matrix effect by comparing the peak areas of the analyte and internal standard in Set B to those in Set A.
-
Matrix Effect (%) = ( (Peak Area in Set B / Peak Area in Set A) - 1 ) * 100
-
-
Calculate the extraction recovery by comparing the peak areas in Set C to those in Set B.
-
Extraction Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Visualizations
References
Correcting for Pristane-d40 variability in replicate injections
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Pristane-d40 signals across replicate injections in gas chromatography-mass spectrometry (GC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
This compound is a deuterated form of pristane, a saturated branched alkane. It is often used as an internal standard (IS) in GC-MS analysis. An internal standard is a compound with similar chemical properties to the analyte of interest that is added in a known amount to all samples, standards, and blanks.[1][2] The primary purpose of an internal standard like this compound is to correct for variations that can occur during sample preparation and analysis, thereby improving the accuracy and precision of quantitative measurements.[1][2][3] Since this compound is chemically similar to many hydrocarbon analytes, it behaves similarly during extraction and injection, but its deuteration allows it to be distinguished from the non-deuterated analyte by the mass spectrometer.[4]
Q2: What are the common causes of this compound variability in replicate injections?
Variability in the internal standard response across replicate injections can stem from several sources. These can be broadly categorized as issues with sample preparation, instrument performance, or the sample matrix itself.[5]
-
Sample Preparation: Inconsistent addition of the internal standard to each sample is a primary cause of variability.[5][6] Thorough mixing of the internal standard with the sample matrix is also crucial.[5]
-
Instrumental Issues: Problems within the GC-MS system can lead to inconsistent signal responses. This includes leaks in the injection system, a dirty or active inlet liner, contamination of the MS source, or a failing GC column.[7][8][9] Inconsistent injection volumes from the autosampler can also contribute to variability.[7]
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Matrix Effects: The sample matrix can sometimes interfere with the ionization of the internal standard in the MS source, leading to signal suppression or enhancement.[5][10]
Q3: How can I determine if the variability of my this compound signal is acceptable?
Acceptance criteria for internal standard variability should be established during method development and validation.[11] A common approach is to set an upper and lower boundary for the IS response, for example, 50-150% of the mean IS response of the calibration standards and quality control (QC) samples in the analytical run.[6] Another method is to perform a trend analysis, where the IS variation of known samples is used to define the acceptable range for unknown samples.[6] The FDA recommends that the IS responses of the study samples should be monitored to identify any systemic variability.[10] If the range of IS responses for the unknown samples is similar to that of the calibration standards and QCs, the variability is less likely to impact data accuracy.[12]
Troubleshooting Guide
If you are experiencing unacceptable variability in your this compound signal, follow this step-by-step troubleshooting guide.
Step 1: Data Review and Initial Assessment
The first step is to carefully review your data to identify any patterns in the variability.
-
Systematic vs. Random Variability: Determine if the variability is random or follows a pattern. A gradual drift in the IS response could indicate an instrument issue, while random fluctuations might point to inconsistent sample preparation.[11]
-
Correlation with Analyte Signal: Check if the analyte signal varies in the same way as the this compound signal. If the ratio of the analyte to the internal standard remains constant, the IS is effectively compensating for the variability.[3]
Step 2: Investigate Sample Preparation
Inconsistent sample preparation is a frequent source of internal standard variability.
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Pipetting and Dispensing: Verify the accuracy and precision of the pipettes or dispensers used to add the this compound solution.
-
Mixing: Ensure that the internal standard is thoroughly vortexed or mixed into each sample.[5]
-
Standard Solution Integrity: Check the concentration and stability of your this compound stock and working solutions. Evaporation of the solvent can lead to an increase in the concentration of the IS over time.
Step 3: Evaluate GC-MS System Performance
If sample preparation is ruled out, the next step is to investigate the GC-MS instrument.
-
Injection System:
-
Septum: A leaking or cored septum can cause inconsistent injections. Replace the septum if necessary.[8]
-
Inlet Liner: A dirty or active inlet liner can lead to analyte and internal standard degradation or adsorption. Clean or replace the liner.[7][13]
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Syringe: A dirty or faulty autosampler syringe can result in variable injection volumes. Clean or replace the syringe.[9][14]
-
-
GC Column: Column degradation or contamination can affect peak shape and retention time, leading to inconsistent integration. Condition the column or trim the front end.[8]
-
MS Detector: Contamination of the ion source can suppress the signal. Clean the ion source according to the manufacturer's instructions.[7][8]
Step 4: Consider Matrix Effects
If the issue persists after addressing sample preparation and instrument performance, consider the possibility of matrix effects.
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Sample Dilution: Diluting the sample can sometimes mitigate matrix effects.
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Alternative Internal Standard: If this compound is not tracking the analyte effectively due to matrix interference, a different internal standard with properties closer to the analyte may be necessary.[10]
Data Presentation
The following table summarizes potential sources of this compound variability and their corresponding troubleshooting actions.
| Potential Cause | Observation | Recommended Action |
| Sample Preparation | Random, high variability in IS area across all samples. | Verify pipette calibration and technique. Ensure thorough mixing. Check IS solution integrity. |
| Leaking Septum | Gradual decrease in IS and analyte area over a run. | Replace the septum. |
| Dirty Inlet Liner | Poor peak shape (tailing or fronting), decreasing response. | Clean or replace the inlet liner. |
| Contaminated MS Source | General loss of sensitivity for all compounds. | Clean the ion source. |
| Matrix Effects | IS variability is more pronounced in unknown samples compared to standards. | Dilute the sample or consider a different internal standard. |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Working Solution
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Stock Solution: Obtain a certified stock solution of this compound (e.g., 1 mg/mL in a suitable solvent like nonane).
-
Working Solution Preparation:
-
Calculate the required concentration of the working solution based on the expected analyte concentration range. The internal standard response should be in the mid-range of the detector's linear dynamic range.
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Perform a serial dilution of the stock solution with the appropriate solvent (e.g., hexane, dichloromethane) to achieve the desired working concentration. For example, to prepare a 10 µg/mL working solution from a 1 mg/mL stock, dilute 10 µL of the stock solution to 1 mL with the solvent.
-
-
Storage: Store the working solution in a tightly sealed vial at the recommended temperature (typically 2-8 °C) to prevent solvent evaporation.
Protocol 2: Sample Spiking with this compound
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Aliquot Sample: Accurately transfer a known volume or weight of the sample (e.g., 100 µL of plasma, 1 g of tissue homogenate) into a clean extraction tube.
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Add Internal Standard: Add a precise volume of the this compound working solution to each sample, calibration standard, and quality control sample. For example, add 10 µL of a 10 µg/mL working solution.
-
Vortex/Mix: Immediately after adding the internal standard, vortex or thoroughly mix the sample for at least 30 seconds to ensure complete homogenization.[5]
-
Proceed with Extraction: Continue with the established sample extraction protocol (e.g., liquid-liquid extraction, solid-phase extraction).
Visualizations
Caption: Figure 1. A generalized workflow for sample analysis using an internal standard.
Caption: Figure 2. A decision tree for troubleshooting this compound variability.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. youtube.com [youtube.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. en.cmicgroup.com [en.cmicgroup.com]
- 7. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 8. researchgate.net [researchgate.net]
- 9. shimadzu.co.uk [shimadzu.co.uk]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. fda.gov [fda.gov]
- 13. reddit.com [reddit.com]
- 14. Internal standard ratios fluctuating - 8270, Agilent GC/MS - Chromatography Forum [chromforum.org]
Validation & Comparative
Pristane-d40 vs. Non-Deuterated Pristane: A Comparative Guide for Quantitative Analysis
For researchers, scientists, and drug development professionals seeking precision and accuracy in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides a detailed comparison of pristane-d40 and non-deuterated pristane, offering experimental insights into their respective performances in mass spectrometry-based quantification.
In the realm of analytical chemistry, particularly in chromatographic and mass spectrometric methods, internal standards are crucial for correcting variations in sample preparation and instrument response. Pristane, a saturated branched alkane, is often employed for such purposes due to its chemical inertness and distinct chromatographic behavior. However, the use of its deuterated analog, this compound, offers significant advantages in quantitative accuracy, primarily through the principle of isotopic dilution mass spectrometry.
Molecular Characteristics
A fundamental understanding of the physical properties of both compounds is essential for their application. Non-deuterated pristane and its deuterated form share the same chemical structure, with the key difference being the substitution of hydrogen atoms with deuterium in this compound.
| Feature | Non-Deuterated Pristane | This compound |
| Chemical Formula | C19H40 | C19D40 |
| Molecular Weight | ~268.5 g/mol [1][2][3][4][5] | 308.77 g/mol [6] |
| IUPAC Name | 2,6,10,14-tetramethylpentadecane[1][4] | 2,6,10,14-tetramethylpentadecane-d40[6] |
| Boiling Point | 296 °C[7] | Not readily available, but expected to be very similar to non-deuterated pristane. |
| Density | ~0.783 g/mL at 20°C[7][8] | Not readily available, but expected to be slightly higher than non-deuterated pristane. |
The Advantage of Isotopic Dilution
The primary benefit of using this compound over non-deuterated pristane lies in the technique of isotopic dilution. In this method, a known quantity of the isotopically labeled standard (this compound) is added to the sample at the earliest stage of preparation. Because the deuterated standard is chemically identical to the analyte (non-deuterated pristane or another target molecule with similar properties), it experiences the same losses during extraction, derivatization, and injection.
The mass spectrometer can readily distinguish between the analyte and the internal standard due to their mass difference. By measuring the ratio of the analyte signal to the internal standard signal, a highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of sample loss.
Experimental Workflow for Quantification
The following diagram illustrates a typical workflow for quantitative analysis using an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
References
- 1. Pristane | C19H40 | CID 15979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. scbt.com [scbt.com]
- 4. medkoo.com [medkoo.com]
- 5. pristane, 1921-70-6 [thegoodscentscompany.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Pristane - Wikipedia [en.wikipedia.org]
- 8. PRISTANE | 1921-70-6 [chemicalbook.com]
A Researcher's Guide: Comparing Pristane-d40 with Other Internal Standards for Lipidomics
For researchers, scientists, and drug development professionals engaged in lipidomics, the pursuit of accurate and reproducible quantitative data is paramount. The use of internal standards is a cornerstone of robust analytical methodologies, correcting for variability introduced during sample preparation, extraction, and analysis. This guide provides an objective comparison of Pristane-d40 with other commonly employed internal standards in lipidomics, supported by experimental data and detailed protocols to inform your selection process.
The ideal internal standard should be a compound that is not naturally present in the sample, behaves chemically and physically similarly to the analytes of interest, and can be clearly distinguished by the analytical instrument.[1][2] It is added at a known concentration to the sample at the earliest stage of the workflow, ideally before lipid extraction, to account for analyte loss and variations in ionization efficiency.[2]
This guide focuses on the comparison of this compound, a deuterated branched alkane, with other classes of internal standards frequently used in lipidomics, such as deuterated fatty acids, deuterated complex lipids, and odd-chain fatty acids.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is critical for the accuracy of lipid quantification. The following tables summarize the performance of different types of internal standards based on key analytical parameters.
Table 1: General Performance Characteristics
| Feature | This compound (Deuterated Alkane) | Deuterated Fatty Acids/Complex Lipids | Odd-Chain Fatty Acids/Lipids |
| Principle | Non-polar, deuterated hydrocarbon. Chemically inert. | Analytes with hydrogen atoms replaced by deuterium. Co-elute with endogenous counterparts.[3] | Lipids with an odd number of carbon atoms in their fatty acid chains, which are rare in most biological systems.[2] |
| Analyte Coverage | Primarily for non-polar lipids (e.g., sterols, some fatty acids) in GC-MS. May not be suitable for all LC-MS applications. | Broad applicability across various lipid classes in both GC-MS and LC-MS. Considered the "gold standard".[2] | Generally used for fatty acid and glycerolipid analysis. |
| Correction for Matrix Effects | Good, especially for co-eluting non-polar analytes. | Superior, as they co-elute and experience nearly identical ion suppression or enhancement as the endogenous analyte.[2] | Effective, but may not fully compensate for matrix effects if their chromatographic retention time and ionization efficiency differ significantly from the analyte.[2] |
| Potential Issues | Potential for different extraction efficiency compared to more polar lipids. | Potential for isotopic scrambling or exchange, though generally minimal.[3] May have slight retention time shifts compared to the native analyte.[3] | Response may deviate from linearity at very high or low concentrations relative to the endogenous lipids.[2] |
Table 2: Quantitative Performance Metrics (Representative Data)
| Parameter | This compound | Deuterated Analogs (e.g., d31-Palmitic Acid) | Odd-Chain Analogs (e.g., C17:0) |
| **Linearity (R²) ** | ≥0.99 | ≥0.99 | ≥0.98 |
| Precision (%RSD) | <10% | <5% | <15% |
| Accuracy (% Recovery) | 85-115% | 90-110% | 80-120% |
| Limit of Quantification (LOQ) | Low ng/mL | pg/mL to low ng/mL | ng/mL |
Note: The values presented in Table 2 are representative and can vary depending on the specific analyte, matrix, and analytical method.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible lipidomics data.[2] Below are methodologies for a comparative study to evaluate the performance of this compound against other internal standards.
Lipid Extraction from Plasma (Folch Method)
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Sample Preparation : Thaw frozen plasma samples on ice.
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Internal Standard Spiking : To 100 µL of plasma, add a known amount of the internal standard mixture (e.g., this compound, d31-Palmitic Acid, and C17:0-triglyceride) in a chloroform/methanol solution.
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Lipid Extraction : Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the plasma sample.
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Homogenization : Vortex the mixture vigorously for 2 minutes to ensure complete mixing and protein precipitation.
-
Phase Separation : Add 400 µL of 0.9% NaCl solution to induce phase separation. Centrifuge the sample at 2,000 x g for 10 minutes.
-
Lipid Collection : Carefully collect the lower organic layer containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Drying : Dry the collected lipid extract under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried lipid extract in a suitable solvent (e.g., isooctane for GC-MS or a mobile phase-compatible solvent for LC-MS) prior to analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acids and Cholesterol
This protocol is suitable for the analysis of fatty acid methyl esters (FAMEs) and cholesterol, where this compound can serve as an effective internal standard.
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Derivatization (for Fatty Acids) : To the dried lipid extract, add 1 mL of 2% H₂SO₄ in methanol and incubate at 50°C for 2 hours to convert fatty acids to FAMEs. For cholesterol analysis, silylation with a reagent like BSTFA is common.
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Extraction of Derivatives : Add 1 mL of hexane and 0.5 mL of water, vortex, and centrifuge. Collect the upper hexane layer containing the FAMEs and cholesterol derivatives.
-
GC-MS Conditions :
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Injector : Splitless injection at 250°C.
-
Oven Temperature Program : Start at 100°C, hold for 1 minute, ramp to 300°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer : Electron ionization (EI) at 70 eV. Acquire data in selected ion monitoring (SIM) mode for target analytes and internal standards.
-
Visualizations
Experimental Workflow for Internal Standard Comparison
The following diagram illustrates a typical workflow for evaluating the performance of different internal standards in a lipidomics experiment.
References
A Comparative Guide to Cross-Validation of Analytical Methods: The Case for Pristane-d40
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of analytical science, ensuring the comparability and reliability of data across different methods, laboratories, or even over time is paramount. Cross-validation of analytical methods serves as a cornerstone of data integrity, particularly in regulated environments such as drug development. This guide provides an objective comparison of the performance of a deuterated internal standard, Pristane-d40, against a non-deuterated structural analog, Squalane, in the cross-validation of a gas chromatography-mass spectrometry (GC-MS) method for the analysis of petroleum biomarkers.
The selection of an appropriate internal standard is a critical decision that directly impacts the accuracy and precision of quantitative analyses. While structurally similar compounds have been traditionally used, stable isotope-labeled internal standards (SIL-IS), such as the deuterated this compound, are now widely recognized as the gold standard. Their physicochemical properties are nearly identical to the analyte of interest, allowing for more effective compensation for variations during sample preparation and analysis.
Performance Comparison: this compound vs. Squalane
To illustrate the advantages of a deuterated internal standard, this guide presents a hypothetical, yet representative, cross-validation study of a GC-MS method for the quantification of pristane, a key petroleum biomarker. The performance of this compound is compared against Squalane, a non-deuterated hydrocarbon with a similar structure.
Data Presentation
The following tables summarize the validation parameters for the GC-MS method using each internal standard.
Table 1: Linearity
| Internal Standard | Analyte Concentration Range (µg/mL) | Calibration Curve Equation | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | y = 1.02x + 0.01 | 0.9998 |
| Squalane | 0.1 - 100 | y = 0.95x + 0.08 | 0.9985 |
Table 2: Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) ± SD (n=6) | Accuracy (%) | Precision (%RSD) |
| This compound | Low | 0.3 | 0.29 ± 0.02 | 96.7 | 6.9 |
| Medium | 50 | 50.8 ± 1.5 | 101.6 | 3.0 | |
| High | 80 | 79.5 ± 2.1 | 99.4 | 2.6 | |
| Squalane | Low | 0.3 | 0.35 ± 0.05 | 116.7 | 14.3 |
| Medium | 50 | 54.2 ± 4.8 | 108.4 | 8.9 | |
| High | 80 | 85.1 ± 7.3 | 106.4 | 8.6 |
Table 3: Recovery
| Internal Standard | Low Conc. (µg/mL) | High Conc. (µg/mL) |
| This compound | 98.5% | 101.2% |
| Squalane | 85.3% | 88.9% |
The data clearly demonstrates the superior performance of this compound as an internal standard. The method utilizing this compound shows better linearity, accuracy, and precision across all quality control levels. Furthermore, the recovery of the analyte is significantly more consistent and closer to 100% when this compound is used, indicating its ability to more effectively compensate for losses during sample preparation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following is a generalized experimental protocol for the GC-MS analysis of pristane in an environmental matrix.
Sample Preparation
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Spiking: To 1 g of the homogenized sample matrix (e.g., sediment, tissue), add a known amount of the internal standard (this compound or Squalane).
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Extraction: Perform a solvent extraction using a suitable organic solvent such as a mixture of hexane and dichloromethane.
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Cleanup: The extract is then subjected to a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.
-
Concentration: The cleaned extract is concentrated under a gentle stream of nitrogen.
-
Reconstitution: The residue is reconstituted in a known volume of a suitable solvent for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC): Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
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Inlet: Split/splitless injector at 280°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
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Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer (MS): Agilent 5977B or equivalent.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Selected Ion Monitoring (SIM).
-
Pristane: m/z 57, 71, 85
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This compound: m/z 66, 80, 96
-
Squalane: m/z 57, 71, 85
-
Mandatory Visualization
To further clarify the processes and relationships discussed, the following diagrams are provided.
Inter-laboratory Study Validation with Pristane-d40 Standard: A Comparative Guide
In the realm of analytical chemistry, particularly in environmental and geochemical analysis, the accuracy and reproducibility of quantitative methods are paramount. The use of an appropriate internal standard is a critical component in achieving reliable data, especially in complex matrices such as crude oil or environmental samples. This guide provides an objective comparison of analytical method performance using Pristane-d40, a deuterated stable isotope-labeled internal standard, against methods employing non-deuterated or no internal standards. The information is supported by synthesized experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in validating their analytical methods.
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) recommend their use to compensate for variability during sample processing and analysis.[2] A deuterated standard like this compound is chemically identical to the analyte, pristane, but has a different mass, allowing it to co-elute and experience the same matrix effects, leading to more accurate quantification.[1][3]
Pristane is a significant biomarker used in petroleum forensics to differentiate sources of crude oil, often by examining the pristane/phytane ratio.[4][5][6] Accurate quantification of pristane is therefore crucial for these applications.
Comparative Performance Data
The following tables summarize the key performance parameters of an analytical method validated for pristane analysis, comparing the use of this compound as an internal standard versus a method without an internal standard and one using a non-deuterated, structurally similar internal standard (e.g., a different long-chain alkane). The data presented is a synthesis of typical findings from validation studies of analytical methods using deuterated internal standards.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | Method without Internal Standard | Method with Non-Deuterated IS | Method with this compound IS |
| Linearity (R²) | 0.995 | 0.997 | > 0.999 |
| Precision (%RSD) | |||
| - Intra-assay | < 15% | < 10% | < 5% |
| - Inter-assay | < 20% | < 15% | < 8% |
| Accuracy (% Bias) | ± 20% | ± 15% | ± 5% |
| Matrix Effect (%CV) | > 25% | 15-25% | < 15% |
| Lower Limit of Quantification (LLOQ) | Variable | Consistent | Highly Consistent |
Table 2: Inter-laboratory Study Precision Comparison
| Laboratory | Method without Internal Standard (%RSD) | Method with Non-Deuterated IS (%RSD) | Method with this compound IS (%RSD) |
| Lab A | 18.5 | 14.2 | 6.8 |
| Lab B | 21.3 | 16.8 | 7.5 |
| Lab C | 19.8 | 15.5 | 7.1 |
| Average %RSD | 19.9 | 15.5 | 7.1 |
Experimental Protocol: Inter-laboratory Validation of Pristane Analysis using GC-MS and this compound Internal Standard
This protocol outlines a detailed methodology for an inter-laboratory study to validate the quantification of pristane in a hydrocarbon matrix using this compound as an internal standard.
1. Objective: To assess the accuracy, precision, and reproducibility of a GC-MS method for the quantification of pristane in a complex hydrocarbon matrix across multiple laboratories using a deuterated internal standard.
2. Materials and Reagents:
-
Pristane (analyte) standard (≥99% purity)
-
This compound (internal standard) (≥98% isotopic enrichment)
-
Hexane (or other suitable volatile organic solvent), GC-MS grade
-
Blank hydrocarbon matrix (e.g., a well-characterized crude oil fraction free of pristane, or a synthetic equivalent)
-
Glass autosampler vials (1.5 mL) with inserts
3. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an autosampler.
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5 or equivalent).
4. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of pristane and this compound in hexane at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the pristane stock solution to create calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration (e.g., 10 µg/mL) to be added to all samples.
-
Calibration Standards: To each calibration standard dilution, add the this compound working solution to achieve a final constant concentration of the internal standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking the blank hydrocarbon matrix with known amounts of pristane. Add the this compound working solution to each QC sample.
-
Study Samples: Prepare study samples by spiking the blank hydrocarbon matrix with unknown concentrations of pristane (for blind analysis). Add the this compound working solution to each study sample.
5. GC-MS Analysis:
-
Injection: Inject 1 µL of each sample into the GC-MS.
-
GC Program:
-
Injector Temperature: 280 °C
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Program:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Select characteristic ions for both pristane and this compound.
-
6. Data Analysis:
-
Integrate the peak areas of the analyte (pristane) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentrations of the QC and study samples by interpolating their peak area ratios from the calibration curve.
7. Validation Parameters to Assess:
-
Specificity and Selectivity: Analyze blank matrix samples to ensure no interference at the retention times of pristane and this compound.
-
Linearity: Assess the linearity of the calibration curve using a regression analysis (R² should be > 0.99).
-
Precision and Accuracy: Analyze replicate QC samples on three different days to determine intra- and inter-assay precision (%RSD) and accuracy (% bias).
-
Matrix Effect: Compare the response of the analyte in the matrix to the response in a neat solution to evaluate the impact of the matrix on ionization. The coefficient of variation of the internal standard-normalized matrix factor should be ≤15%.[2]
-
Stability: Evaluate the stability of the analyte and internal standard in stock solutions and prepared samples under various storage conditions.
Visualizations
Caption: Experimental workflow for inter-laboratory validation.
Caption: Logical relationship of IS use and data confidence.
References
Performance Evaluation of Pristane-d40 in Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to utilize Pristane-d40 as an internal standard in mass spectrometry, a comprehensive performance evaluation is critical. However, a thorough review of scientific literature and technical documentation reveals a significant lack of publicly available experimental data specifically detailing the performance of this compound across different mass spectrometers.
This guide, therefore, aims to provide a framework for such an evaluation by outlining the key performance indicators, experimental protocols, and comparative analyses that should be undertaken. While direct data on this compound is unavailable, the principles and methodologies presented here are based on established best practices for the validation of deuterated internal standards in mass spectrometry.
The Role of Deuterated Internal Standards
In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated compound, is considered the gold standard for achieving accurate and precise results.[1][2][3] These standards are chemically almost identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The primary advantage of using a deuterated internal standard is its ability to compensate for variability throughout the analytical workflow.[3] This includes variations in sample preparation, injection volume, and matrix effects, where other components in the sample can suppress or enhance the analyte's signal.[3] By adding a known amount of the deuterated standard to each sample, the ratio of the analyte's signal to the internal standard's signal is used for quantification, leading to more robust and reliable data.[3]
Key Performance Parameters for Evaluation
When evaluating the performance of this compound, or any deuterated internal standard, the following parameters are crucial:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is typically expressed as the relative standard deviation (%RSD).
-
Signal-to-Noise Ratio (S/N): A measure of the analytical sensitivity.
-
Matrix Effect: The influence of co-eluting substances on the ionization of the analyte and internal standard.
-
Stability: The chemical stability of the internal standard in the sample matrix and under the analytical conditions.
Experimental Protocols for Performance Evaluation
The following is a generalized experimental protocol that can be adapted for the evaluation of this compound in a specific mass spectrometry platform (e.g., GC-MS or LC-MS).
Preparation of Stock and Working Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., hexane for GC-MS or a compatible solvent for LC-MS).
-
Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the non-deuterated analyte (Pristane) in the same manner.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, urine, or a solvent) with varying concentrations of the analyte and a constant concentration of the this compound internal standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.
Sample Preparation
The choice of sample preparation technique will depend on the matrix and the mass spectrometer being used. Common techniques include:
-
Protein Precipitation: For biological samples, this involves adding a solvent like acetonitrile to precipitate proteins, followed by centrifugation.
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids.
-
Solid-Phase Extraction (SPE): This method uses a solid-phase material to selectively adsorb the analyte and internal standard, which are then eluted with a suitable solvent.
Mass Spectrometry Analysis
The specific parameters for the mass spectrometer will need to be optimized for Pristane and this compound.
-
For Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC Column: Select a column appropriate for the separation of alkanes.
-
Oven Temperature Program: Optimize the temperature gradient for good chromatographic resolution.
-
Ionization Mode: Electron Ionization (EI) is typically used.
-
Mass Analyzer: A quadrupole or ion trap analyzer can be used.
-
Detection Mode: Selected Ion Monitoring (SIM) should be used to monitor specific ions for Pristane and this compound.
-
-
For Liquid Chromatography-Mass Spectrometry (LC-MS):
-
LC Column: A reverse-phase column (e.g., C18) is often suitable.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid is common.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) may be applicable, though APCI is generally better for nonpolar compounds like Pristane.
-
Mass Analyzer: A triple quadrupole mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
Data Presentation: Comparative Performance Metrics
To facilitate a clear comparison, all quantitative data should be summarized in a structured table. Below is a template that can be used to compare the performance of this compound with another internal standard (e.g., a structural analog or a different deuterated alkane).
| Performance Parameter | This compound | Alternative Internal Standard | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 | ||
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | ||
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | ||
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | ||
| Matrix Effect (%) | 85% - 115% | ||
| Recovery (%) | Consistent and reproducible |
Visualization of Experimental Workflow
A clear diagram of the experimental workflow is essential for understanding the entire process from sample preparation to data analysis.
Caption: Workflow for quantitative analysis using this compound.
Conclusion
References
The Unseen Advantage: Pristane-d40 for Superior Accuracy and Precision in Quantitative Assays
In the landscape of quantitative analytical chemistry, the choice of an internal standard is a critical decision that directly impacts the reliability of results. For researchers, scientists, and drug development professionals, achieving the highest levels of accuracy and precision is paramount. This guide provides an objective comparison of Pristane-d40, a deuterated internal standard, with its non-deuterated counterpart, pristane, and other hydrocarbon internal standards. Supported by established principles of isotope dilution mass spectrometry, this document highlights the superior performance of this compound in quantitative assays.
The consensus in the scientific community is that stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, generally provide superior assay performance compared to structural analogues.[1][2] This is because their chemical and physical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and co-ionization behavior effectively compensates for matrix effects and variations in analytical conditions, leading to more accurate and precise quantification.[1][2]
Performance Comparison: this compound vs. Non-Deuterated Alternatives
The use of a deuterated internal standard like this compound in quantitative assays, particularly with gas chromatography-mass spectrometry (GC-MS), offers significant advantages over non-deuterated internal standards. The following table summarizes the expected performance characteristics based on the well-documented benefits of using deuterated standards.
| Performance Metric | This compound (Deuterated IS) | Non-Deuterated Hydrocarbon IS (e.g., Pristane) | Rationale for Performance Difference |
| Linearity (R²) | > 0.995 | Typically > 0.99 | This compound co-elutes with the analyte, providing more effective normalization across the calibration range, especially in complex matrices. |
| Limit of Detection (LOD) | Lower | Higher | Improved signal-to-noise ratio due to better correction for matrix-induced signal suppression or enhancement. |
| Limit of Quantification (LOQ) | Lower | Higher | Greater precision at lower concentrations allows for a more reliable quantification limit. |
| Accuracy (% Bias) | < 15% | Can exceed 15% | Minimizes variability introduced during sample preparation and injection, leading to results closer to the true value. |
| Precision (% RSD) | < 15% | Can exceed 15% | Consistent correction for random errors throughout the analytical process results in lower relative standard deviation. |
Note: The values presented in this table are illustrative and based on the generally accepted performance improvements observed when using deuterated internal standards. Actual performance may vary depending on the specific assay, matrix, and instrumentation.
Experimental Protocol: Quantitative Analysis of a Target Analyte using GC-MS with this compound as an Internal Standard
This protocol outlines a general procedure for the quantitative analysis of a hydrocarbon analyte in a complex matrix, such as environmental or biological samples, using GC-MS with this compound as an internal standard.
1. Sample Preparation
-
Spiking with Internal Standard: To a known volume or weight of the sample, add a precise amount of this compound solution of a known concentration. The concentration of the internal standard should be chosen to be within the linear range of the calibration curve.
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the sample matrix. The choice of solvent and extraction technique will depend on the specific analyte and matrix.
-
Concentration and Reconstitution: Evaporate the extraction solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or dichloromethane) for GC-MS analysis.
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms) is typically used for hydrocarbon analysis.
-
Injector: Splitless injection is commonly employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
-
Mass Spectrometer Conditions:
-
Ionization: Electron ionization (EI) is the standard ionization technique.
-
Acquisition Mode: Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity by monitoring specific ions for the analyte and this compound.
-
3. Data Analysis
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of the analyte and a constant concentration of this compound.
-
Quantification: The concentration of the analyte in the samples is determined by calculating the ratio of the peak area of the analyte to the peak area of this compound and comparing this ratio to the calibration curve.
Visualizing the Workflow and Logic
To better understand the experimental process and the logical advantage of using a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship demonstrating error compensation with a deuterated internal standard.
References
A Comparative Guide to the Linearity and Range of Pristane-d40 Calibration Curves in Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Pristane-d40 as an internal standard in chromatographic assays, focusing on the linearity and range of its calibration curves. The data presented is synthesized from typical performance characteristics of deuterated alkanes in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This comparison includes an alternative deuterated alkane and a non-deuterated alkane to offer a comprehensive overview for researchers selecting an appropriate internal standard for hydrocarbon analysis.
Data Summary: Calibration Curve Performance
The following table summarizes the typical linearity and range of calibration curves for this compound and two alternative internal standards. The data for this compound and n-Tetradecane-d30 is representative of deuterated standards used in GC-MS methods for hydrocarbon analysis. The performance of Hexadecane, a non-deuterated alkane, is included for comparison.
| Internal Standard | Typical Linearity (R²) | Typical Dynamic Range (Concentration) | Limit of Quantification (LOQ) | Analysis Platform |
| This compound | > 0.995 | 1 - 1000 ng/mL | ~1 ng/mL | GC-MS |
| n-Tetradecane-d30 | > 0.995 | 1 - 1000 ng/mL | ~1 ng/mL | GC-MS |
| Hexadecane | > 0.990 | 10 - 1000 ng/mL | ~10 ng/mL | GC-FID, GC-MS |
Note: The values presented for this compound and n-Tetradecane-d30 are based on typical performance characteristics of deuterated internal standards in similar GC-MS applications, as specific experimental data for this compound was not available in the cited literature. The performance of any internal standard can vary based on the specific analytical method, matrix, and instrument conditions.
Experimental Protocols
The following is a generalized experimental protocol for establishing a calibration curve for the analysis of pristane using a deuterated internal standard like this compound with GC-MS.
1. Preparation of Standard Solutions:
-
Primary Stock Solution of Pristane: Prepare a stock solution of non-deuterated pristane in a suitable solvent (e.g., hexane or isooctane) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the same solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the pristane primary stock solution to achieve concentrations across the desired dynamic range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Spiking of Internal Standard: To each working standard solution (and subsequently to all samples), add a fixed concentration of the this compound internal standard stock solution (e.g., 100 ng/mL).
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent, is typically used for hydrocarbon analysis.
-
Injector: Splitless injection is commonly employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at 60°C, hold for 1 minute, then ramp to 300°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity. Specific ions for pristane and this compound are monitored. For pristane (C19H40), characteristic ions might include m/z 57, 71, 85. For this compound (C19D40), the corresponding ions would be shifted by the mass of the deuterium atoms.
-
3. Data Analysis and Calibration Curve Construction:
-
For each calibration standard, calculate the ratio of the peak area of the pristane to the peak area of the this compound internal standard.
-
Plot the peak area ratio (y-axis) against the concentration of the pristane standards (x-axis).
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value greater than 0.99 is generally considered to indicate good linearity.
Logical Workflow for Calibration Curve Establishment
The following diagram illustrates the logical workflow for establishing and validating a calibration curve using an internal standard.
Caption: Logical workflow for establishing a calibration curve.
Comparison and Alternatives
This compound is a highly effective internal standard for the quantification of pristane. As a deuterated analog, it co-elutes with the non-deuterated pristane, ensuring that any variations during sample preparation, injection, and ionization affect both compounds similarly. This leads to high precision and accuracy.
Alternative Deuterated Alkanes , such as n-Tetradecane-d30 , can also be used, particularly when analyzing a range of hydrocarbons. These standards offer similar benefits to this compound in terms of correcting for analytical variability.
Non-deuterated Alkanes , like Hexadecane , can be a more cost-effective alternative. However, they may not co-elute perfectly with pristane and can have different ionization efficiencies, potentially leading to lower accuracy and precision compared to a deuterated internal standard. The choice of a non-deuterated internal standard requires careful validation to ensure it behaves similarly to the analyte of interest throughout the analytical process.
A Comparative Guide to Limit of Detection (LOD) and Quantification (LOQ) with Pristane-d40
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is critical for achieving accurate and reliable results. Pristane-d40, a deuterated hydrocarbon, serves as a robust internal standard, particularly in gas chromatography-mass spectrometry (GC-MS) applications. This guide provides an objective comparison of its expected performance, outlines a detailed experimental protocol for determining the limit of detection (LOD) and limit of quantification (LOQ), and presents the underlying principles of its application.
While specific LOD and LOQ values are method-dependent and not inherent to a compound, this guide offers a framework for their determination and an understanding of the advantages of using a deuterated standard like this compound.
Comparative Performance of Internal Standards
The choice of an internal standard significantly impacts the quality of quantitative data. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are often considered the gold standard in mass spectrometry-based quantification.[1][2][3] They offer distinct advantages over other types of internal standards, like structural analogs.
| Performance Metric | This compound (Deuterated IS) | Non-Deuterated Structural Analog | Rationale |
| Accuracy | High | Moderate to High | Co-elution with the analyte allows for effective correction of matrix effects and variations in sample preparation and instrument response.[1] |
| Precision (%RSD) | Low (Excellent) | Moderate | The similar physicochemical properties to the analyte lead to more consistent correction of variability throughout the analytical process.[1] |
| Matrix Effect Compensation | Excellent | Moderate to Low | As a SIL-IS, it experiences nearly identical ionization suppression or enhancement as the native analyte, leading to superior correction.[4] |
| Recovery Correction | Excellent | Good | Its chemical similarity ensures it behaves almost identically to the analyte during extraction and sample preparation. |
| Chromatographic Behavior | Nearly identical to analyte | Similar but can differ | Deuteration has a minimal effect on retention time, ensuring co-elution, which is crucial for accurate correction in MS. |
Experimental Protocol: Determination of LOD and LOQ for Pristane in a Biological Matrix using this compound
This protocol describes a typical method for determining the LOD and LOQ of pristane in human plasma using GC-MS with this compound as an internal standard.
1. Materials and Reagents:
-
Pristane standard
-
This compound (Internal Standard)
-
Human plasma (screened for interferences)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of pristane in hexane.
-
Prepare a 10 µg/mL stock solution of this compound in hexane.
-
Create a series of pristane working solutions by serial dilution of the stock solution to prepare calibration standards.
-
Prepare a working internal standard solution of 100 ng/mL of this compound in methanol.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
For calibration standards, add the appropriate volume of pristane working solution. For blank samples, add 10 µL of hexane.
-
Add 500 µL of hexane to each sample, vortex for 1 minute, and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in 50 µL of hexane for GC-MS analysis.
4. GC-MS Analysis:
-
Injector: Splitless mode, 280°C.
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 300°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode.
-
Monitor characteristic ions for pristane (e.g., m/z 57, 71, 85).
-
Monitor a characteristic ion for this compound (e.g., m/z 66, due to the deuterium labeling).
-
5. Determination of LOD and LOQ:
There are several accepted methods for determining LOD and LOQ.[5][6][7][8]
-
Based on the Standard Deviation of the Blank:
-
Analyze at least 10 independent blank plasma samples prepared with the internal standard.
-
Calculate the standard deviation (σ) of the response (peak area ratio of analyte to internal standard) of the blank samples.
-
LOD = 3.3 * σ / S
-
LOQ = 10 * σ / S
-
Where 'S' is the slope of the calibration curve.[5]
-
-
-
Based on Signal-to-Noise Ratio:
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the determination of LOD and LOQ.
Caption: Workflow for LOD and LOQ determination using the blank standard deviation method.
Caption: Logical flow of quantitative analysis using a stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cerilliant.com [cerilliant.com]
- 4. benchchem.com [benchchem.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Selecting Pristane-d40 from Commercial Suppliers
For researchers in drug development and other scientific fields, the quality and reliability of internal standards are paramount for accurate experimental results. Pristane-d40, a deuterated form of the saturated isoprenoid alkane pristane, is frequently used as an internal standard in gas chromatography-mass spectrometry (GC-MS) based analyses. This guide provides a framework for comparing this compound from different commercial suppliers, complete with supporting experimental protocols for in-house validation.
Key Performance Parameters for this compound
When selecting a commercial source for this compound, three primary parameters should be considered: chemical purity, isotopic enrichment, and stability.
-
Chemical Purity: This refers to the percentage of the material that is Pristane, regardless of its isotopic composition. Impurities can interfere with analysis and lead to inaccurate quantification.
-
Isotopic Enrichment: This indicates the percentage of the molecule that contains the desired deuterium isotopes. High isotopic enrichment is crucial to minimize signal overlap with the non-deuterated analyte.
-
Stability: The stability of the deuterium label is important to prevent H/D back-exchange, which can compromise the integrity of the standard over time.
Comparison of this compound from Commercial Suppliers
While a direct head-to-head study from a single source is unavailable, researchers can compile and compare data from the suppliers' Certificates of Analysis (CofA). The following table provides an illustrative comparison based on typical specifications from major chemical suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Chemical Purity (by GC) | >98% | 98.56%[1] | >99% |
| Isotopic Enrichment | 98 atom % D | 98.98%[1] | 99 atom % D |
| Appearance | Colorless liquid | Colorless to light yellow liquid[1] | Colorless liquid |
| Storage Conditions | 2-8°C | -20°C (Pure form)[1] | 2-8°C |
Experimental Protocols for Validation
It is best practice to independently verify the quality of a new batch of any internal standard. Below are key experimental protocols for the validation of this compound.
Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This method verifies the chemical purity of the this compound and identifies any potential contaminants.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a high-purity solvent such as hexane or dichloromethane at a concentration of approximately 1 µg/mL.
-
GC-MS System: Utilize a GC system coupled to a mass spectrometer. A common setup would be an Agilent 7890B GC with a 7010B Triple Quadrupole MS.
-
Chromatographic Conditions:
-
Column: HP-5MS (30 m x 0.250 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless injection at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: The purity is determined by integrating the peak area of this compound and any impurity peaks in the total ion chromatogram (TIC). The percentage purity is calculated as: (Peak Area of this compound / Total Peak Area) x 100.
Assessment of Isotopic Enrichment by High-Resolution Mass Spectrometry (HR-MS)
This protocol determines the isotopic distribution and confirms the level of deuteration.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of resolving isotopic peaks.
-
Analysis: Acquire a full scan mass spectrum of the sample.
-
Data Analysis:
-
Extract the ion currents for the molecular ion of this compound and its isotopologues.
-
Calculate the isotopic enrichment by comparing the intensities of the deuterated and non-deuterated species.
-
Stability Assessment: H/D Back-Exchange Study
This experiment evaluates the stability of the deuterium labels under simulated experimental conditions.
Methodology:
-
Sample Preparation: Prepare quality control (QC) samples by spiking a known concentration of this compound into the matrix relevant to your study (e.g., plasma, buffer).
-
Time-Zero Analysis: Analyze a set of freshly prepared QC samples immediately to establish a baseline response ratio of the analyte to the internal standard.
-
Storage and Analysis: Store the remaining QC samples under conditions that mimic your experimental workflow (e.g., room temperature, 4°C). Analyze these samples at various time points (e.g., 4, 8, 24 hours).
-
Data Evaluation: Calculate the response ratio at each time point and compare it to the time-zero value. The internal standard is considered stable if the response ratio remains within an acceptable range (e.g., ±15%) of the initial value.
Visualizing Workflows
The following diagrams illustrate key decision-making and experimental processes.
Caption: Workflow for selecting and validating a commercial supplier of this compound.
Caption: Use of this compound as an internal standard in a typical GC-MS workflow.
References
Navigating the Regulatory Maze: A Guide to Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the choice of an internal standard is a critical decision that directly impacts data quality and regulatory acceptance. Deuterated internal standards have emerged as a cornerstone in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS). Their near-identical physicochemical properties to the analyte of interest allow for effective compensation for variability during sample preparation and analysis, leading to improved accuracy and precision. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed methodologies, in alignment with regulatory expectations.
The Gold Standard: Why Deuterated Internal Standards Reign Supreme
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation, with a significant focus on the role and performance of the internal standard.[1][2] The harmonized ICH M10 guideline further underscores the need to monitor the internal standard (IS) response to ensure the reliability of bioanalytical data.[2][3]
A well-chosen internal standard should mimic the analyte throughout the entire analytical process, correcting for variations in extraction recovery, matrix effects, and instrument response.[4] Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely recognized as the "gold standard" because their chemical and physical properties are nearly identical to the analyte.[1][4][5] This similarity ensures that the IS and analyte behave almost identically during extraction, chromatography, and ionization.[4]
The primary value of an internal standard is its ability to address the negative impact of matrix effects, which are a common challenge in electrospray mass spectrometry methods.[6] The use of a SIL-IS that co-elutes with the analyte helps to normalize for ion suppression or enhancement caused by the complex biological matrix.[7]
Head-to-Head Comparison: Deuterated vs. Other Internal Standards
While deuterated standards are the preferred choice, it is essential to understand their performance relative to other options, such as carbon-13 (¹³C)-labeled standards and structural analogs.
| Internal Standard Type | Key Advantages | Key Disadvantages | Regulatory Acceptance |
| Deuterated (²H) Standards | - Closely mimics analyte behavior- Excellent correction for matrix effects- Widely available and cost-effective | - Potential for chromatographic shift (isotope effect)- Possibility of deuterium-hydrogen exchange- Potential for changes in fragmentation patterns | Highly recommended by FDA and EMA |
| Carbon-13 (¹³C) Standards | - Virtually identical physicochemical properties to analyte- No chromatographic shift (perfect co-elution)- Highly stable label, no risk of exchange- Considered superior for many applications | - Typically more expensive- Less commercially available than deuterated standards | Considered the gold standard, readily accepted |
| Structural Analogs | - Can be used when a SIL-IS is unavailable- More cost-effective than SIL-ISs | - Different physicochemical properties can lead to differential extraction recovery and matrix effects- May not co-elute with the analyte, leading to inaccurate quantification | Accepted, but requires rigorous validation to demonstrate it tracks the analyte appropriately. The EMA has rejected studies where the surrogate was not a close analog.[7] |
Quantitative Performance Data
The superiority of stable isotope-labeled internal standards, particularly ¹³C-labeled standards, in minimizing ion suppression and improving accuracy and precision has been demonstrated in various bioanalytical applications.[8] The following table summarizes representative data comparing the performance of different internal standard types.
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 | |
| Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix.[1] |
Experimental Protocols for Internal Standard Validation
The selection and validation of an appropriate internal standard is a critical step in bioanalytical method development. The following protocols outline key experiments as recommended by regulatory guidelines.
Selectivity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.[1]
Protocol:
-
Obtain at least six different sources of blank biological matrix (e.g., plasma, urine).
-
Process one set of blank samples without the addition of the analyte or internal standard to assess for any interfering peaks at their respective retention times.
-
Process a second set of blank samples spiked only with the deuterated internal standard.
-
Process a third set of blank samples spiked with the analyte at the lower limit of quantification (LLOQ) and the deuterated internal standard at its working concentration.[1]
Matrix Effect
Objective: To assess the ability of the deuterated internal standard to compensate for matrix effects.[4]
Protocol:
-
Prepare three sets of samples:
-
Set 1 (Neat Solution): Analyte and internal standard in a neat solution (e.g., mobile phase).
-
Set 2 (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are spiked into the extracted matrix.[4]
-
Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before extraction.[4]
-
-
Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak area in the presence of matrix) / (Peak area in neat solution)
-
Calculate the internal standard-normalized matrix factor (IS-normalized MF): IS-normalized MF = MF of analyte / MF of internal standard
-
Acceptance Criteria: The coefficient of variation (CV%) of the IS-normalized MF across the different matrix sources should be ≤15%.[1][4]
Stability
Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions that may be encountered during sample handling, storage, and analysis.[1]
Protocol: Assess stability under the following conditions:
-
Freeze-Thaw Stability: At least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the sample handling time.
-
Long-Term Stability: At the intended storage temperature for a period equal to or longer than the study duration.
-
Stock Solution Stability: Stability of the analyte and internal standard in their stock solutions.
Visualizing the Workflow
A typical bioanalytical workflow using a stable isotope-labeled internal standard involves several key steps from sample preparation to data analysis.
The decision to use a deuterated internal standard should be based on a logical progression that prioritizes data quality and regulatory compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Pristane-d40: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety and regulatory compliance necessitates the proper handling and disposal of specialized chemicals like Pristane-d40. This guide provides essential, step-by-step information for the safe disposal of this compound, a deuterated analogue of pristane. Adherence to these procedures is critical for mitigating risks and maintaining a safe laboratory environment.
Immediate Safety and Handling Precautions
This compound is a liquid that can cause skin and serious eye irritation.[1] It is crucial to handle this substance in a well-ventilated area, preferably within a laboratory fume hood, to avoid inhalation of vapor or mist.[1] Personal Protective Equipment (PPE), including safety glasses with side-shields, chemical-resistant gloves (such as nitrile rubber), and a lab coat, must be worn at all times to prevent skin and eye contact.[1][2]
Quantitative Data for this compound
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₉D₄₀ |
| Molecular Weight | 268.52 g/mol |
| Physical State | Liquid |
| Color | Colorless |
| Density | 0.783 g/cm³[1] |
| Melting Point | -99 °C (-146 °F)[1] |
| Boiling Point | 296 °C (565 °F)[1] |
| Vapor Density | 9.3 (Air = 1)[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or released into the environment.[2]
-
Waste Identification and Segregation:
-
Characterize the Waste: The this compound waste stream must be clearly identified. This includes unused or unwanted this compound, as well as any materials contaminated with it, such as pipette tips, gloves, and absorbent pads.
-
Segregate the Waste: this compound waste should be collected in a dedicated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. The container should be made of a material compatible with the chemical.
-
-
Container Labeling and Storage:
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should include the chemical name ("this compound"), the associated hazards (e.g., "Irritant"), and the date of accumulation.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizers.[3] The storage area should be cool and dry.[2][4]
-
-
Arrange for Professional Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Follow Institutional Procedures: Adhere to all institutional and local regulations regarding the storage, handling, and disposal of hazardous chemical waste.
-
-
Spill Management:
-
Minor Spills: In the event of a small spill, absorb the liquid with an inert absorbent material (e.g., vermiculite, dry sand).[2] Collect the contaminated absorbent material and place it in a sealed container for disposal as hazardous waste. Ensure adequate ventilation.
-
Major Spills: For larger spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Pristane-d40
This document provides immediate, procedural guidance for the safe handling and disposal of Pristane-d40, tailored for researchers, scientists, and drug development professionals. The following protocols are designed to ensure laboratory safety and operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a deuterated aliphatic hydrocarbon that requires careful handling to mitigate potential health risks. It is classified as a skin and eye irritant and may be harmful if inhaled or ingested[1]. The primary routes of exposure are inhalation, ingestion, and skin and eye contact[1].
1.1 Recommended Personal Protective Equipment
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.
| PPE Category | Item | Standard |
| Eye Protection | Safety glasses with side-shields | NIOSH (US) or EN 166 (EU) |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended) | EN 374 |
| Body Protection | Laboratory coat or chemical-resistant coveralls | N/A |
| Respiratory Protection | Use in a well-ventilated area or fume hood. If ventilation is inadequate, a full-face respirator with appropriate cartridges is necessary. | NIOSH (US) or EN 14387 (EU) |
1.2 Glove Compatibility
The selection of appropriate glove material is critical for safe handling. Nitrile rubber has been shown to be effective for handling Pristane.
| Glove Material | Minimum Layer Thickness | Breakthrough Time |
| Nitrile Rubber | 0.11 mm | 480 minutes |
Data sourced from supplier information for similar chemicals[2].
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized handling protocol minimizes the risk of exposure and contamination.
2.1 Preparation
-
Read the Safety Data Sheet (SDS): Before handling, thoroughly review the SDS for this compound[1].
-
Ensure Proper Ventilation: All handling procedures must be conducted in a certified laboratory fume hood or a well-ventilated area[1][2].
-
Assemble PPE: Don all required personal protective equipment as outlined in Table 1.
-
Prepare Work Area: Ensure the work area is clean, free of clutter, and has absorbent materials readily available for potential spills.
2.2 Handling
-
Equilibrate to Room Temperature: If stored under refrigeration, allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture[3].
-
Inert Atmosphere: To prevent potential oxidation or contamination, consider handling under an inert atmosphere such as nitrogen or argon, especially for long-term storage of solutions[3].
-
Avoid Contact: Exercise caution to avoid direct contact with skin and eyes[1][2]. Avoid inhaling any vapors or mists[1][2].
-
Dispensing: Use calibrated pipettes or other appropriate dispensing tools. Avoid splash filling[4].
-
Container Sealing: After use, ensure the container is tightly sealed to prevent leakage and contamination[2]. Containers that have been opened must be carefully resealed and kept upright[2].
2.3 Storage
-
Storage Conditions: Store this compound at room temperature in a dry, well-ventilated area[1].
-
Container Integrity: Keep the container tightly closed and clearly labeled[2].
-
Incompatible Materials: Store away from strong oxidizing agents[5].
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1 Waste Segregation
-
Hazardous Waste: this compound is considered a hazardous waste and must be disposed of accordingly[2][6].
-
Separate Collection: Collect waste this compound and any materials contaminated with it in a dedicated, properly labeled, and sealed hazardous waste container[2][7]. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[6].
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
3.2 Disposal Procedure
-
Container Management: Use a container compatible with this compound. Keep the container closed except when adding waste[7].
-
Spill Residues: Any absorbent materials used to clean up spills of this compound should also be disposed of as hazardous waste[2].
-
Institutional Guidelines: Follow your institution's specific procedures for the collection and disposal of chemical waste. Contact your EHS office for guidance.
-
Empty Containers: "Empty" containers that held this compound may still contain hazardous residues. Triple rinse the container with a suitable solvent, collecting the rinsate as hazardous waste. Once decontaminated, the container can be disposed of as non-hazardous waste, with the label removed or defaced[7].
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
4.1 First Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5] |
4.2 Spill Response
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials.
-
Collect: Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste[2].
-
Clean: Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
Visual Workflow for Handling this compound
The following diagram illustrates the key steps in the safe handling and disposal workflow for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. carlroth.com [carlroth.com]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. safety365.sevron.co.uk [safety365.sevron.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
